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  • Product: 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide
  • CAS: 39039-49-1

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 1-Methyl-1H-[1,2,3]triazole-4-carboxylic Acid Amide: A Technical Guide

Executive Summary The compound 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide (also known as 1-methyl-1H-1,2,3-triazole-4-carboxamide) is a highly valued structural motif in modern medicinal chemistry. Serving as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide (also known as 1-methyl-1H-1,2,3-triazole-4-carboxamide) is a highly valued structural motif in modern medicinal chemistry. Serving as a robust bioisostere for amide bonds and aromatic rings, it has been successfully deployed in the development of Protease-Activated Receptor 2 (PAR2) agonists[1], IL4I1 inhibitors[2], and penicillin-binding protein (PBP1b) inhibitors[3].

This whitepaper delineates the optimal synthesis pathways for this compound, focusing on regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and subsequent amidation strategies. The protocols provided are designed as self-validating systems to ensure high yield, safety, and strict regiocontrol.

Rationale & Mechanistic Causality

The Regioselectivity Imperative

Traditional thermal Huisgen 1,3-dipolar cycloadditions of azides and alkynes yield a near 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. To achieve strict 1,4-regioselectivity for the 1-methyl-1H-[1,2,3]triazole-4-carboxylic core, CuAAC click chemistry is mandatory[4]. The inclusion of a Cu(I) catalyst lowers the activation barrier and directs the reaction exclusively to the 1,4-isomer via a dinuclear copper-acetylide intermediate.

Hazard Mitigation: In Situ Methyl Azide Generation

Methyl azide (CH 3​ N 3​ ) is highly volatile, toxic, and explosive. A field-proven approach avoids the isolation of pure methyl azide by generating it in situ from sodium azide (NaN 3​ ) and a methylating agent (e.g., methyl iodide) in a one-pot multicomponent reaction with the alkyne. This ensures the hazardous intermediate is consumed as rapidly as it is generated.

Amidation Strategy: HATU vs. Direct Aminolysis

Converting the resulting triazole ester to the target amide can be achieved via direct aminolysis using methanolic ammonia, but this often requires high-pressure vessels and extended reaction times. A more reliable, high-yielding approach involves saponification to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, followed by coupling with an amine source (NH 4​ Cl) using HATU and DIPEA[3]. HATU is preferred over standard carbodiimides (like EDC) due to its superior efficiency and rapid activation kinetics in electron-deficient heterocyclic systems[5].

Synthesis Pathway Design

SynthesisPathway N1 NaN3 + MeI (Methylating Agent) N2 Methyl Azide [MeN3] N1->N2 in situ generation N4 Ethyl 1-methyl-1H- 1,2,3-triazole-4-carboxylate N2->N4 Cu(I) cat. N3 Ethyl Propiolate (Alkyne) N3->N4 CuAAC N5 1-methyl-1H-1,2,3- triazole-4-carboxylic acid N4->N5 LiOH, H2O Hydrolysis N6 1-methyl-1H-1,2,3- triazole-4-carboxamide N4->N6 NH3/MeOH Direct Amidation N5->N6 HATU, DIPEA NH4Cl

Figure 1: Divergent synthetic routes to 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide.

Mechanistic Cycle of the CuAAC Reaction

CuAAC_Mechanism Cu Cu(I) Catalyst Pi π-Alkyne Cu Complex Cu->Pi + Alkyne Acetylide Cu-Acetylide Complex Pi->Acetylide Base (-H+) Bimetallic Dinuclear Cu-Acetylide Acetylide->Bimetallic + Cu(I) Metallacycle Cu-Metallacycle Intermediate Bimetallic->Metallacycle + MeN3 Product 1,4-Disubstituted Triazole Metallacycle->Product Ring Closure & Protonation Product->Cu Catalyst Regeneration

Figure 2: Catalytic cycle of the CuAAC reaction ensuring 1,4-regioselectivity.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: One-Pot Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Objective: Generate the triazole core safely without isolating explosive methyl azide.

  • Preparation: In a round-bottom flask, dissolve sodium azide (1.2 equiv) and ethyl propiolate (1.0 equiv) in a mixture of t-BuOH and H 2​ O (1:1 v/v).

  • In Situ Methylation: Add methyl iodide (1.5 equiv) to the mixture.

    • Causality Check: Excess MeI ensures the complete conversion of NaN 3​ to MeN 3​ , preventing unreacted azide salts from complicating the workup or posing downstream safety risks.

  • Catalyst Addition: Add sodium ascorbate (0.2 equiv) followed by CuSO 4​ ·5H 2​ O (0.1 equiv).

    • Causality Check: Sodium ascorbate acts as a reducing agent to continuously generate the active Cu(I) species in situ from Cu(II), preventing the oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction: Stir vigorously at room temperature for 12-24 hours. Monitor via TLC (Hexanes/EtOAc) until the alkyne is fully consumed.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield the ester.

Protocol 2: Saponification to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Objective: Cleave the ethyl ester to prepare the free acid for HATU coupling[2].

  • Reaction: Dissolve the ester from Protocol 1 in THF/H 2​ O (3:1). Add LiOH·H 2​ O (2.0 equiv)[2].

  • Monitoring: Stir at room temperature for 2-4 hours.

    • Causality Check: LiOH is preferred over NaOH or KOH because the Li + ion coordinates weakly, providing a milder hydrolysis environment that prevents potential degradation or ring-opening of the triazole under harsh basic conditions.

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2. The product, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol 3: HATU-Mediated Amidation

Objective: Synthesize the final 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM. Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv)[5]. Stir for 15 minutes to form the highly reactive OAt ester intermediate.

  • Amidation: Add ammonium chloride (NH 4​ Cl, 2.0 equiv) as the ammonia source[3]. Stir at room temperature for 4-12 hours.

  • Workup: Dilute the reaction with saturated aqueous NaHCO 3​ and extract with EtOAc. Wash the organic layer thoroughly with brine (to remove DMF), dry over MgSO 4​ , and concentrate. Purify via recrystallization (EtOH) or silica gel chromatography to yield the pure amide[1].

Quantitative Data Summaries

To guide synthetic optimization, the following table summarizes the expected quantitative metrics and condition comparisons based on standard methodologies for this class of compounds.

Reaction StepMethod / ReagentsExpected YieldRegioselectivity (1,4 : 1,5)Key Advantage / Disadvantage
Triazole Core Formation Thermal Cycloaddition (No Cu)40 - 60%~ 1:1Catalyst-free, but requires tedious chromatographic separation.
Triazole Core Formation CuAAC (CuSO 4​ / Ascorbate)85 - 95%> 99:1Complete regiocontrol; mild room-temperature conditions.
Ester Hydrolysis LiOH in THF/H 2​ O90 - 98%N/AMild conditions; avoids side reactions and ring degradation[2].
Amidation NH 3​ in MeOH (Direct)50 - 70%N/AShorter pathway, but requires a pressure vessel and heat.
Amidation HATU / DIPEA / NH 4​ Cl80 - 95%N/AHigh efficiency for heterocyclic acids; scalable[3].

References

  • Google Patents.
  • Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling ACS Pharmacology & Translational Science. URL:[Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents Semantic Scholar. URL:[Link]

  • Google Patents.

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Exploratory

physicochemical properties of 1-methyl-1H-1,2,3-triazole-4-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-1,2,3-triazole-4-carboxamide Abstract The 1,2,3-triazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-1,2,3-triazole-4-carboxamide

Abstract

The 1,2,3-triazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a versatile pharmacophore and a robust bioisostere for the amide bond.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties.[3][4][5] This technical guide provides a comprehensive examination of the core physicochemical properties of a fundamental building block within this class: 1-methyl-1H-1,2,3-triazole-4-carboxamide. Understanding these properties is paramount for its effective application in drug design, synthesis, and formulation. This document details the molecular structure, expected physicochemical parameters, spectroscopic profile, and authoritative methodologies for their experimental determination. The insights provided are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the creation of novel therapeutic agents.

Molecular Structure and Chemical Identifiers

1-methyl-1H-1,2,3-triazole-4-carboxamide is a five-membered heterocyclic compound featuring a triazole ring N-methylated at the 1-position and substituted with a carboxamide group at the 4-position. The triazole ring is known for its aromaticity, planarity, and unique electronic properties, while the primary amide group serves as a critical hydrogen bond donor and acceptor.[1][6]

IdentifierValue
Chemical Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
IUPAC Name 1-methyl-1H-1,2,3-triazole-4-carboxamide
SMILES CN1N=NC(=C1)C(=O)N
InChI Key InChI=1S/C4H6N4O/c1-8-3(4(5)9)2-6-7-8/h2H,1H3,(H2,5,9)

Core Physicochemical Properties

Precise experimental data for this specific molecule is not extensively published. The following table summarizes the expected properties based on its structure and data from closely related analogues. These parameters are critical predictors of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyExpected Value / CharacteristicSignificance in Drug Development
Melting Point (°C) Expected to be a crystalline solid with a relatively high melting point (>150 °C), typical for small, planar molecules with strong intermolecular hydrogen bonding.Influences solubility, dissolution rate, and stability of solid dosage forms.
Aqueous Solubility Predicted to have moderate to good aqueous solubility due to the presence of the polar amide group and multiple hydrogen bond acceptors (N atoms) and donors (NH₂).Essential for bioavailability. Poor solubility is a major hurdle in drug development.
Lipophilicity (logP) Expected to have a low logP value (<1.0), indicating a hydrophilic nature. The amide and triazole moieties decrease lipophilicity compared to simple hydrocarbons.Governs membrane permeability, plasma protein binding, and metabolic stability. A balanced logP is often desired.
pKa (Acid/Base Constant) The triazole ring is very weakly basic (pKa of parent 1,2,4-triazole is 2.19).[7] The amide group is generally considered neutral. The molecule is not expected to be significantly ionized at physiological pH.Determines the charge state of a molecule at a given pH, which profoundly impacts solubility, permeability, and target binding.

Spectroscopic Profile for Structural Elucidation

The unequivocal identification of 1-methyl-1H-1,2,3-triazole-4-carboxamide relies on a combination of spectroscopic techniques. The expected spectral characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Triazole Proton (C5-H): A singlet expected around δ 8.0-8.5 ppm, characteristic of the triazole ring proton.[5]

    • N-Methyl Protons (N1-CH₃): A singlet around δ 3.9-4.2 ppm.

    • Amide Protons (CONH₂): Two broad singlets (or one broad singlet integrating to 2H) in the region of δ 7.0-8.0 ppm, which are typically exchangeable with D₂O.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A signal in the δ 160-165 ppm range.

    • Triazole Carbons (C4 & C5): Two distinct signals expected between δ 125-145 ppm.

    • N-Methyl Carbon (N1-CH₃): A signal around δ 35-40 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • N-H Stretch: A pair of medium-to-strong bands around 3200-3400 cm⁻¹ from the primary amide.

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.

    • N-H Bend (Amide II): A medium band around 1600-1640 cm⁻¹.

    • C=N/N=N Stretch: Absorptions related to the triazole ring in the 1400-1500 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • In electrospray ionization (ESI) positive mode, the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 127.06. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[3]

Methodologies for Physicochemical Characterization

To ensure scientific integrity, the protocols for determining these properties must be robust and reproducible. As a senior scientist, the choice of methodology is guided by accuracy, industry standards, and the information required for regulatory submission.

Synthesis Pathway

A common and efficient route to synthesize the title compound is through the amidation of its corresponding methyl ester, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. The ester itself can be synthesized via the methylation of methyl 1H-1,2,3-triazole-4-carboxylate.[6]

G cluster_0 Step 1: N-Methylation of Ester cluster_1 Step 2: Amidation Ester_Start Methyl 1H-1,2,3-triazole-4-carboxylate Reagent1 Methyl Iodide (CH₃I) K₂CO₃, DMF Ester_Start->Reagent1 Ester_Product Methyl 1-methyl-1H-1,2,3- triazole-4-carboxylate Reagent1->Ester_Product Reagent2 Ammonia (aq. or in MeOH) Ester_Product->Reagent2 Final_Product 1-methyl-1H-1,2,3-triazole-4-carboxamide Reagent2->Final_Product

Caption: Proposed two-step synthesis of the title compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over traditional melting point apparatus because it provides a highly accurate thermodynamic endpoint (the extrapolated onset temperature) and can reveal other thermal events like polymorphism or degradation, which are critical for drug development.

Protocol:

  • Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample under a nitrogen purge (50 mL/min) from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

  • Data Interpretation: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram.

G cluster_workflow DSC Workflow A Calibrate DSC with Indium Standard B Weigh 1-3 mg of Compound A->B C Seal in Aluminum Pan B->C D Heat at 10°C/min under N₂ Purge C->D E Record Heat Flow vs. Temperature D->E F Determine Onset of Melting Peak E->F

Caption: Experimental workflow for melting point determination by DSC.

Aqueous Solubility Determination via Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid compound and the solution, providing a definitive value essential for biopharmaceutical classification and formulation design. Analysis by HPLC-UV provides high sensitivity and specificity.

Protocol:

  • System Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the suspension to settle. Centrifuge or filter the suspension (using a 0.22 µm PVDF filter) to separate the saturated supernatant from the excess solid.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the standard solutions and the saturated supernatant by a validated reverse-phase HPLC-UV method.

    • Construct a calibration curve from the standards (Peak Area vs. Concentration).

    • Determine the concentration of the compound in the supernatant by interpolating its peak area from the calibration curve.

G A Add Excess Solid to Buffer (pH 7.4) B Agitate at 25°C for 24h A->B C Filter Suspension (0.22 µm) B->C D Saturated Supernatant C->D E Analyze via HPLC-UV D->E F Quantify against Calibration Curve E->F

Caption: Workflow for thermodynamic solubility measurement.

Implications for Drug Development

The physicochemical profile of 1-methyl-1H-1,2,3-triazole-4-carboxamide makes it an attractive scaffold for drug discovery.

  • Favorable "Rule of Five" Profile: With a low molecular weight (<500), a predicted low logP, and a sufficient number of hydrogen bond donors/acceptors, it conforms well to Lipinski's Rule of Five, suggesting a higher likelihood of oral bioavailability.

  • High "Ligand Efficiency": Its small size and rich chemical features (H-bond donors/acceptors, planar aromatic system) allow it to form potent interactions with biological targets without excessive molecular weight, a key principle in modern lead optimization.

  • Metabolic Stability: The 1,2,3-triazole ring is generally resistant to metabolic degradation, making it a suitable replacement for more labile groups, such as esters or amides, to improve a drug candidate's half-life.[1]

  • Formulation Potential: Its expected crystalline nature and good aqueous solubility simplify the challenges associated with developing a stable and bioavailable drug formulation.

Conclusion

1-methyl-1H-1,2,3-triazole-4-carboxamide is a molecule of significant interest due to its foundational role in a biologically active class of compounds. While specific experimental data is sparse, its structural characteristics strongly suggest a favorable physicochemical profile for drug development, including good aqueous solubility, a hydrophilic nature, and metabolic stability. The authoritative, step-by-step protocols provided herein for synthesis and characterization establish a self-validating framework for researchers to produce and thoroughly analyze this compound and its derivatives. This guide serves as a critical resource, bridging the gap between molecular structure and practical application, thereby empowering scientists to accelerate the design and development of next-generation therapeutics.

References

  • Khan, F. N., Prabakaran, K., Roopan, S. M., Hathwar, V. R., & Akkurt, M. (2011). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1468. [Link]

  • Patel, H. R., & Vala, H. C. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 195-204. [Link]

  • de Oliveira, C. S., Lameira, J., Alves, C. N., & de Almeida, M. V. (2018). 1H-[3][6][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-[3][6][9]-triazole-4-carboxylate. Journal of the Brazilian Chemical Society, 29(10), 2172-2184. [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

  • SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxamide, 1-(2-chlorophenyl)-5-methyl-N-[(tetrahydro-2-furanyl)methyl]-. Wiley-VCH. Retrieved March 19, 2026, from [Link]

  • SpectraBase. (n.d.). 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-methyl-N-(4-nitrophenyl)-. Wiley-VCH. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2024). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. [Link]

  • Kaur, P., & Singh, G. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 12-29. [Link]

  • Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Scientific Reports, 12(1), 21251. [Link]

  • Hussein, A. A. M., & Rashed, M. N. (2015). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Thi-Qar Science, 5(2), 1-10. [Link]

  • Głowacka, I. E., Pluskota-Karwatka, D., & Wróblewski, Z. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 26(20), 6157. [Link]

  • Chem-Impex International. (n.d.). Methyl 1,2,4-triazole-3-carboxylate. Retrieved March 19, 2026, from [Link]

  • Sunshine Pharma. (n.d.). Methyl 1,2,4-triazole-3-carboxylate CAS 4928-88-5. Retrieved March 19, 2026, from [Link]

  • Płotka-Wasylka, J., Morrison, C., Biziuk, M., & Namieśnik, J. (2016). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

  • Al-Otaibi, J. S., Al-Zahrani, N. A., & El-Emam, A. A. (2021). Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4- Triazole, and Coumarin Bearing 6,8-Dimethyl. Biointerface Research in Applied Chemistry, 11(5), 13187-13200. [Link]

  • Hussein, F. A., & Jabar, A. R. (2014). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

  • Singh, I., & Kumar, A. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(5), 1215. [Link]

  • Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16457–16480. [Link]

  • Warner, J. A., Ke, A., Ghiviriga, I., & Rowe, T. C. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Molecules, 23(11), 2977. [Link]

  • Kuras, K., et al. (2020). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. [Link]

  • D'Souza, A., & Müller, C. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(15), 3534. [Link]

  • Aslam, M., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2225–2234. [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 1-methyl-1H-triazole-4-carboxylic acid amide

An In-depth Technical Guide to the Crystal Structure Analysis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide This guide provides a comprehensive technical overview for the structural analysis of 1-methyl-1H-[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide

This guide provides a comprehensive technical overview for the structural analysis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide, a molecule of significant interest in medicinal chemistry. Recognizing that a published crystal structure for this specific amide is not currently available in open literature, this document outlines the complete workflow for its synthesis, characterization, and single-crystal X-ray diffraction analysis. As a direct and highly relevant analogue, the detailed crystal structure of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate will be utilized as a case study to discuss methodologies and interpret structural features. This approach provides researchers, scientists, and drug development professionals with a robust framework for investigating this and similar molecular systems.

The 1,2,3-triazole carboxamide scaffold is a cornerstone in modern drug discovery, with derivatives showing promise as anticancer, anti-influenza, and PXR-modulating agents.[4][5][6] Understanding the precise three-dimensional arrangement of these molecules is paramount, as solid-state conformation and intermolecular interactions directly govern critical pharmaceutical properties such as solubility, stability, and receptor binding affinity.

Part 1: Synthesis and Characterization

The logical synthetic precursor to the target amide is its corresponding methyl ester, Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, for which both synthesis and crystal structure are well-documented.[1][7] The proposed synthetic pathway, therefore, involves two key stages: methylation of the triazole ring and subsequent amidation of the ester.

Proposed Synthetic Protocol

A validated approach to synthesizing the target compound begins with the commercially available Methyl 1H-1,2,3-triazole-4-carboxylate.

Step 1: Methylation of the Triazole Precursor The synthesis of the intermediate ester, Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, can be achieved via direct methylation. A typical procedure involves dissolving Methyl 1H-1,2,3-triazole-4-carboxylate in a dry polar aprotic solvent such as DMF.[1] The reaction is performed under an inert atmosphere (e.g., nitrogen) at a reduced temperature (0 °C). A base, such as potassium carbonate (K₂CO₃), is added, followed by the alkylating agent, methyl iodide (CH₃I).[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, standard aqueous workup and purification by column chromatography yield the desired methyl-ester intermediate.

Step 2: Amidation to 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide The conversion of the methyl ester to the target primary amide is a standard and high-yielding transformation. A reliable method involves heating the ester in a solution of ammonium hydroxide.[8]

  • Procedure: Suspend Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (1 equivalent) in 25% ammonium hydroxide.

  • Heat the mixture with stirring (e.g., at 80 °C) for several hours.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Upon completion, cool the reaction mixture. The product, being less soluble, will often precipitate.

  • Filter the resulting solid, wash with cold ethanol, and dry in vacuo to yield the target amide.

Physicochemical and Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized amide must be unequivocally confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Key expected signals in ¹H NMR include the triazole proton, the methyl group protons, and two distinct signals for the -NH₂ protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition of the compound.[3]

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expect to see characteristic stretches for N-H bonds (around 3400-3200 cm⁻¹) and the amide C=O bond (around 1650 cm⁻¹).

Part 2: Crystal Structure Determination Workflow

The definitive method for elucidating the three-dimensional structure and packing of a crystalline solid is single-crystal X-ray diffraction.

Single Crystal Growth

The pivotal, and often most challenging, step is growing diffraction-quality single crystals. The synthesized and purified amide powder is dissolved in a minimal amount of a suitable solvent or solvent system.

  • Causality of Solvent Choice: The goal is to identify a solvent in which the compound has moderate solubility. High solubility prevents crystallization, while very low solubility hinders the dissolution of enough material. A systematic screening of common solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and their mixtures with water or hexane) is essential.

  • Proven Technique: Slow Evaporation: A filtered, saturated solution of the compound is left in a loosely covered vial in a vibration-free environment. As the solvent slowly evaporates over days or weeks, the solution becomes supersaturated, promoting the formation of well-ordered crystals.[8]

X-ray Diffraction Data Collection and Structure Solution

The experimental workflow for data collection and analysis is a standardized, self-validating process.

G cluster_0 Experimental Workflow cluster_1 Structure Solution & Refinement A 1. Grow Single Crystal B 2. Mount Crystal on Diffractometer A->B C 3. X-ray Data Collection (e.g., Bruker SMART CCD) B->C D 4. Data Reduction & Correction (e.g., SADABS) C->D E 5. Solve Structure (Direct Methods, e.g., SHELXS) D->E F 6. Refine Structure (Full-Matrix Least-Squares on F², e.g., SHELXL) E->F G 7. Hydrogen Atom Placement F->G H 8. Final Model Validation & CIF Generation F->H G->F

Caption: Workflow for Single-Crystal X-ray Diffraction.

A suitable crystal is mounted on a goniometer head and placed into the cold stream (typically 100 K) of a diffractometer. A modern instrument, such as a Bruker SMART CCD area-detector diffractometer, is used to collect a full sphere of diffraction data.[2] The collected data is then processed—integrated and corrected for absorption effects—to produce a reflection file.[8] The structure is solved using direct methods and refined against the experimental data using full-matrix least-squares on F².[2]

Part 3: Structural Analysis - A Comparative Study

While the crystal structure for the target amide is pending experimental determination, a detailed analysis of its precursor, Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate , provides critical insights into the likely structural features.

Caption: Molecular structure of the target compound.

Crystallographic Data for the Analogue: Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

The published crystal structure of this closely related ester provides a solid baseline for comparison.[1][7]

ParameterMethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate[1]
Chemical FormulaC₅H₇N₃O₂
Formula Weight141.14
Crystal SystemTriclinic
Space Group
a (Å)5.697 (1)
b (Å)7.1314 (11)
c (Å)8.6825 (16)
α (°)71.053 (16)
β (°)86.865 (15)
γ (°)76.528 (14)
Volume (ų)324.37 (10)
Z2
Temperature (K)293
Molecular Geometry and Intermolecular Interactions

The analogue molecule is nearly planar, with the atoms of the triazole and carboxylate groups lying almost in the same plane.[1][7] In its crystal structure, the molecules are linked into layers by weak C—H···O hydrogen bonds.[1] Additionally, π–π stacking interactions between parallel triazole rings contribute to stabilizing the crystal lattice, with centroid-to-centroid distances of approximately 3.69 Å.[1]

Predicted Structural Features of the Target Amide

The primary structural difference upon moving from the methyl ester to the primary amide is the introduction of two hydrogen bond donors on the amide nitrogen (-NH₂). This change is expected to dominate the crystal packing.

  • Expertise-Driven Insight: While the ester analogue relies on weak C-H···O interactions, the amide is capable of forming robust and highly directional N—H···O and potentially N—H···N hydrogen bonds.[8] The amide oxygen is a strong hydrogen bond acceptor, and the triazole nitrogen atoms can also act as acceptors.

  • Hypothesized Packing Motif: It is highly probable that the amide molecules will form extensive hydrogen-bonded networks, such as chains or sheets. For instance, molecules could form dimeric pairs via N—H···O=C hydrogen bonds, which then further assemble into more complex architectures. This strong, specific hydrogen bonding will likely result in a different space group and unit cell parameters compared to the ester analogue and may lead to a higher melting point and lower solubility in nonpolar solvents.

Part 4: Significance in Drug Development

The crystal structure provides the empirical ground truth of a molecule's solid-state conformation. This information is not merely academic; it is critical for:

  • Structure-Activity Relationship (SAR) Studies: Validating computational models and understanding how small changes to a molecular scaffold impact its three-dimensional shape and biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a drug candidate, which can have drastically different stabilities, dissolution rates, and bioavailability.

  • Intellectual Property: A solved crystal structure provides a definitive characterization of a new chemical entity, strengthening patent applications.

  • Formulation Development: Knowledge of crystal packing and intermolecular forces guides the selection of excipients and the design of a stable, effective drug formulation.

References

  • Khan, F. N., Prabakaran, K., Roopan, S. M., Hathwar, V. R., & Akkurt, M. (2010). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1468. [Link]

  • Prabakaran, K., Khan, F. N., Roopan, S. M., & Akkurt, M. (2009). Methyl 1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818. [Link]

  • Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. PubMed, 66(Pt 6), o1468. [Link]

  • Akkurt, M., et al. (2007). 1H-1,2,4-Triazole-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2496-o2497. [Link]

  • Khazhieva, I. S., Slepukhin, P. A., & Morzherin, Y. Y. (2015). Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o798. [Link]

  • Hernández-Ortega, S., et al. (2019). Synthesis and X-ray diffraction data of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C14H13ClN4O3S. Powder Diffraction, 34(4), 360-363. [Link]

  • ResearchGate. (n.d.). Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C 14 H 13 ClN 4 O 3 S. Retrieved from [Link]

  • Huang, H.-M., & Procter, D. (2017). CCDC 1517653: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16457-16472. [Link]

  • Venugopala, K. N., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy, 10, 2891-2901. [Link]

  • da Silva, J. B. P., et al. (2020). 1H-[1][2][3]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers. Journal of the Brazilian Chemical Society, 31(8), 1681-1693. [Link]

  • Wang, S., et al. (2012). Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein. Journal of Medicinal Chemistry, 55(5), 2135-2143. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

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Sources

Exploratory

The Core of Click Chemistry: A Technical Guide to the Formation of 1-methyl-1H-triazole-4-carboxylic acid amide

The Core of Click Chemistry: A Technical Guide to the Formation of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide Abstract The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for i...

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Author: BenchChem Technical Support Team. Date: March 2026

The Core of Click Chemistry: A Technical Guide to the Formation of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional stability, versatile synthetic accessibility, and profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its role as a bioisostere for amide bonds and its capacity to engage in favorable molecular interactions have cemented its status as a "privileged" scaffold in drug discovery.[2][3] The advent of "click chemistry," a concept pioneered by K. B. Sharpless, Morten Meldal, and Carolyn Bertozzi, who were awarded the 2022 Nobel Prize in Chemistry for their work, has revolutionized access to these structures.[4][5][6] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the jewel in the crown of click chemistry, offering a highly efficient, regioselective, and robust pathway to 1,4-disubstituted 1,2,3-triazoles.[4][7] This technical guide provides an in-depth exploration of the formation of a model triazole, 1-methyl-1H-[8][9][4]triazole-4-carboxylic acid amide, offering a comprehensive overview of the underlying reaction mechanism, field-proven experimental protocols, and critical insights for researchers, scientists, and drug development professionals.

Introduction: The Power of Simplicity and Functionality

The philosophy of click chemistry champions reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[4] The CuAAC reaction epitomizes these principles, transforming the classical Huisgen 1,3-dipolar cycloaddition from a reaction requiring harsh thermal conditions and producing mixtures of regioisomers into a precisely controlled process that selectively yields the 1,4-isomer under mild, often aqueous, conditions.[7] This transformation is not merely a procedural improvement but a paradigm shift, enabling the rapid and reliable assembly of complex molecular architectures from simple, functionalized building blocks.[5]

The target molecule of this guide, 1-methyl-1H-[8][9][4]triazole-4-carboxylic acid amide, serves as an ideal exemplar for exploring the nuances of the CuAAC reaction. Its synthesis involves the union of two fundamental precursors: methyl azide, a simple alkyl azide, and propiolamide, a terminal alkyne activated by an adjacent amide group. Understanding the formation of this linkage provides a foundational blueprint applicable to a vast array of more complex systems in drug discovery and bioconjugation.

The Reaction Mechanism: A Tale of Two Coppers

The remarkable rate acceleration—up to 10⁸-fold over the uncatalyzed thermal reaction—is a direct consequence of the copper(I) catalyst.[10] While initial mechanistic hypotheses considered a mononuclear copper species, a significant body of kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically dominant route. This mechanism provides a more complete explanation for the reaction's efficiency and exquisite regioselectivity.

The catalytic cycle can be dissected into several key stages:

  • Generation of the Active Catalyst : The reaction is catalyzed by copper in the +1 oxidation state. As Cu(I) salts are prone to oxidation, the active catalyst is most conveniently generated in situ from an inexpensive and stable copper(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent. Sodium ascorbate is the reductant of choice, as it rapidly and cleanly reduces Cu(II) to Cu(I) while minimizing side reactions.[9][10]

  • Copper Acetylide Formation : A terminal alkyne coordinates to a Cu(I) center. The acidity of the terminal alkyne proton is increased upon coordination, facilitating its removal to form a copper(I) acetylide intermediate.

  • Activation via a Dinuclear Intermediate : The crucial insight of the modern mechanism is the involvement of a second copper(I) ion. The initially formed copper acetylide coordinates with another Cu(I) species to form a dinuclear π,σ-bis(copper) acetylide complex. This step is believed to be critical for activating the alkyne toward cycloaddition.

  • Azide Coordination and Cyclization : The organic azide coordinates to one of the copper centers. This brings the azide and the activated alkyne into close proximity and optimal orientation, leading to the formation of a six-membered copper-containing metallacycle.

  • Ring Contraction and Product Release : The metallacycle intermediate is unstable and rapidly undergoes ring contraction to form a more stable dinuclear copper triazolide. Subsequent protonolysis (often by another molecule of the terminal alkyne) releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalytic species, allowing the cycle to continue.

CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I)  + Sodium Ascorbate  (Reduction) A Active Cu(I) Catalyst B Mononuclear Copper(I) Acetylide A->B + Alkyne (R-C≡CH) - H⁺ C Dinuclear π,σ-Bis(copper) Acetylide Complex B->C + Cu(I) D Six-Membered Cu-Metallacycle C->D + Azide (R'-N₃) E Dinuclear Copper Triazolide D->E Ring Contraction E->A + H⁺ - Triazole Product

Figure 1: The dinuclear catalytic cycle of the CuAAC reaction.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. The causality behind each step is explained to empower the researcher to adapt and troubleshoot effectively.

Synthesis of Precursors

Protocol 1: Preparation of Propiolamide (Alkyne Component)

Propiolamide is synthesized from propiolic acid via standard amide coupling. A critical consideration is the high reactivity of propiolic acid and its derivatives as Michael acceptors. This can lead to unwanted side reactions with nucleophiles, including the amine reactant itself. Therefore, the choice of coupling agent and reaction conditions is paramount to favor amidation over Michael addition.

  • Materials :

    • Propiolic acid

    • Benzylamine (as a model amine; for the target molecule, an ammonia source would be used)

    • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Ice bath

  • Methodology :

    • Dissolve propiolic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath. This is a critical step to minimize side reactions.[11]

    • In a separate flask, dissolve the amine (e.g., benzylamine, 1.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the cold propiolic acid solution over 20-30 minutes. Slow addition is crucial to prevent a localized excess of the nucleophilic amine, which could initiate Michael addition.[11]

    • Once the amine addition is complete, add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. In contrast to many amide couplings, prolonged reaction times should be avoided to prevent side-product formation.[11]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can often be purified by recrystallization or flash column chromatography.[11]

Protocol 2: Preparation and Handling of Methyl Azide (Azide Component)

WARNING: Methyl azide is a low molecular weight organic azide that is highly explosive and sensitive to shock, friction, and heat.[8] It should be handled with extreme caution, behind a blast shield, in a well-ventilated fume hood. Metal spatulas and ground-glass joints should be avoided.[8][12] It is often preferable to generate it in situ or use it as a dilute solution immediately after preparation. Flow chemistry offers a safer alternative for its generation and use.[4][5]

  • Materials :

    • Dimethyl sulfate (toxic and corrosive)

    • Sodium azide (highly toxic)

    • Aqueous sodium hydroxide solution

    • Collection flask cooled to -78 °C (dry ice/acetone bath)

  • Methodology (for generating a solution) :

    • In a fume hood and behind a blast shield, prepare a solution of sodium azide (1.2 eq) in water/methanol.

    • Carefully add dimethyl sulfate (1.0 eq) to the azide solution.

    • Gently warm the reaction mixture (e.g., to 40-50 °C) with vigorous stirring. Methyl azide is volatile (bp 20-21 °C).[8]

    • The evolved methyl azide gas can be passed through a drying tube (e.g., containing CaCl₂) and bubbled directly into the solvent intended for the click reaction, which is kept at a low temperature.

    • Alternatively, it can be condensed in a cold trap at -78 °C. Extreme caution is required during this distillation and collection. [8]

    • The concentration of the resulting solution should be determined (e.g., by NMR with an internal standard) before use. Do not store neat methyl azide. Store as a dilute solution at low temperature in a container with a pressure-equalizing cap.

The CuAAC "Click" Reaction

This protocol details the formation of 1-methyl-1H-[8][9][4]triazole-4-carboxylic acid amide from the prepared precursors. A common and robust solvent system is a mixture of t-butanol and water, which accommodates a wide range of organic substrates and the inorganic catalyst components.

  • Materials :

    • Propiolamide (1.0 eq)

    • Methyl azide solution (1.0-1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq, i.e., 1-5 mol%)

    • Sodium L-ascorbate (0.05-0.10 eq, i.e., 5-10 mol%)

    • Solvent: t-Butanol/Water (1:1 v/v)

  • Methodology :

    • In a reaction vial, dissolve propiolamide (1.0 eq) and the methyl azide solution (1.1 eq) in the t-butanol/water solvent mixture.

    • In a separate microfuge tube, prepare a fresh aqueous solution of CuSO₄·5H₂O.

    • In another tube, prepare a fresh aqueous solution of sodium L-ascorbate. Fresh solutions are critical as the ascorbate can oxidize over time.[6]

    • Add the CuSO₄ solution to the stirred solution of the alkyne and azide.

    • Initiate the reaction by adding the sodium L-ascorbate solution. The addition of the ascorbate last is the standard and most reliable procedure.[9] A color change is often observed as the Cu(II) is reduced to the active Cu(I) species.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 12 hours.

    • Monitor progress by TLC or LC-MS.

Work-up and Purification

Residual copper can sometimes chelate to the product triazole, complicating purification and analysis (e.g., by causing signal broadening in NMR spectra).[13][14] The work-up is designed to remove both the copper catalyst and any unreacted starting materials.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM.

  • To remove residual copper, the combined organic layers can be washed with a dilute aqueous solution of ammonia or EDTA, which act as chelating agents.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The final product is typically purified by flash column chromatography on silica gel.

Data Presentation and Characterization

Reaction Parameter Optimization

The efficiency of the CuAAC reaction is influenced by several factors. The following table summarizes key parameters and their typical ranges, providing a starting point for optimization.

ParameterTypical Range / ConditionRationale & Field Insights
Reactant Stoichiometry 1:1 to 1:1.2 (Alkyne:Azide)A slight excess of one reagent (usually the more accessible or less volatile one) can drive the reaction to completion.
Catalyst Loading (CuSO₄) 1-5 mol%Lower loadings are desirable. Higher loadings may be needed for challenging substrates but increase the burden of copper removal.
Reductant (Na-Ascorbate) 5-10 mol% (or slight excess over Cu)Ensures complete reduction of Cu(II) to Cu(I) and maintains the catalyst in its active state.[10]
Solvent System t-BuOH/H₂O, DMF, DMSO, CH₃CN/H₂OHighly versatile. Aqueous mixtures are common and often accelerate the reaction.[10] Choice depends on substrate solubility.
Temperature Room TemperatureOne of the key advantages of CuAAC. Gentle heating (e.g., 40-50 °C) can be used for very slow reactions.
Reaction Time 1-24 hoursHighly dependent on substrate reactivity and catalyst efficiency. Propiolamides are generally highly reactive.[15]
Expected Product Characterization

The structure of 1-methyl-1H-[8][9][4]triazole-4-carboxylic acid amide should be confirmed using standard analytical techniques. Based on data for structurally similar compounds, the following spectral characteristics are expected:[16][17]

  • ¹H NMR :

    • A singlet for the triazole C5-H proton, typically observed in the δ 7.5-8.5 ppm range.

    • A singlet for the N-methyl (N-CH₃) protons, typically around δ 4.0-4.3 ppm.

    • Two broad singlets for the amide (-CONH₂) protons, which may be solvent-dependent.

  • ¹³C NMR :

    • Two signals for the triazole ring carbons (C4 and C5).

    • A signal for the N-methyl carbon.

    • A signal for the amide carbonyl carbon (C=O).

  • Mass Spectrometry (MS) :

    • The corresponding [M+H]⁺ or [M+Na]⁺ ion should be observed in high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a powerful and transformative tool in the arsenal of the modern chemical scientist. Its reliability, efficiency, and broad applicability have made the 1,2,3-triazole linkage a ubiquitous feature in the landscape of drug discovery and development. By understanding the core dinuclear copper mechanism and adhering to robust, validated protocols for precursor synthesis and the cycloaddition itself, researchers can confidently and predictably construct complex molecules. The synthesis of 1-methyl-1H-[8][9][4]triazole-4-carboxylic acid amide serves as a perfect illustration of this process, demonstrating how simple building blocks can be "clicked" together to form a stable, functional, and medicinally relevant scaffold. This guide provides the foundational knowledge and practical insights necessary for the successful application of this cornerstone of click chemistry.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1-methyl-1H-triazole-4-carboxylic acid amide

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide Introduction The Copper-Catalyzed Azide-Alkyne Cycloaddition...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a pillar of "click chemistry," a concept championed for its efficiency, reliability, and broad applicability.[1][2][3] This reaction facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide, a transformation that has become indispensable in drug discovery, chemical biology, and materials science.[1][4][5][6] The target molecule of this guide, 1-methyl-1H-[7][1][8]triazole-4-carboxylic acid amide, represents a key scaffold in medicinal chemistry, with the triazole core acting as a stable and often isosteric replacement for amide bonds.[9][10]

The power of the CuAAC lies in its dramatic rate acceleration—up to 10⁸-fold compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition—and its ability to proceed under mild, often aqueous, conditions.[1][2][3] This guide provides a comprehensive overview, from the underlying mechanism to detailed experimental protocols, tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Reaction Mechanism and Key Considerations

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle centered around a copper(I) species.[1][11] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

The Catalytic Cycle
  • Generation of the Active Copper(I) Catalyst: The catalytically active Cu(I) species is most conveniently generated in situ from a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent.[1][8][12][13] Sodium ascorbate is the most common and effective reducing agent for this purpose.[7][1][8] Direct use of Cu(I) salts (e.g., CuI, CuBr) is also possible but can be complicated by their instability towards oxidation.[12]

  • Formation of the Copper-Acetylide Complex: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.[1][11] This step is believed to be crucial for activating the alkyne.

  • Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.

  • Cycloaddition and Ring Formation: A subsequent intramolecular cyclization leads to the formation of a six-membered copper-containing intermediate.

  • Protonolysis and Catalyst Regeneration: This intermediate then undergoes protonolysis, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue.

The Role of Ligands

While not strictly necessary for the reaction to proceed, the use of ligands is highly recommended, particularly in biological applications or when working with sensitive substrates.[14] Ligands serve several critical functions:

  • Accelerate the Reaction: Ligands can significantly increase the reaction rate.[8][14][15]

  • Stabilize the Copper(I) Oxidation State: They protect the active Cu(I) from oxidation to the inactive Cu(II) state and prevent disproportionation.[8][4][12]

  • Prevent Catalyst Deactivation: In complex biological media, ligands can prevent biomolecules from deactivating the copper catalyst.[14]

  • Enhance Solubility: Ligands can improve the solubility of the copper catalyst in the reaction medium.[4]

Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[1][12] For applications requiring high biocompatibility, THPTA is often the ligand of choice.[12][16]

Visualization of the CuAAC Reaction

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Alkyne Propiolamide Cu_Acetylide Copper(I)-Acetylide Alkyne->Cu_Acetylide Azide Methyl Azide Cu_Azide_Complex Copper-Azide Complex Azide->Cu_Azide_Complex CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Coordination Ligand Ligand (e.g., THPTA) Ligand->CuI Cu_Acetylide->Cu_Azide_Complex Coordination Metallacycle Six-membered Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Metallacycle->CuI Regeneration Product 1-methyl-1H-[1,2,3]triazole- 4-carboxylic acid amide Metallacycle->Product Protonolysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Stock_Solutions Prepare Stock Solutions (CuSO4, NaAsc, THPTA) Mix_Reactants Mix Propiolamide and Methyl Azide in Solvent Stock_Solutions->Mix_Reactants Premix_Catalyst Premix CuSO4 and THPTA Stock_Solutions->Premix_Catalyst Add_Catalyst Add Catalyst Complex Mix_Reactants->Add_Catalyst Premix_Catalyst->Add_Catalyst Initiate Add Sodium Ascorbate Add_Catalyst->Initiate Monitor Monitor Reaction (TLC/LC-MS) Initiate->Monitor Isolate Isolate Crude Product (Filtration/Evaporation) Monitor->Isolate Purify Purify by Column Chromatography Isolate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Sources

Application

Application Notes and Protocols: The Versatile 1-methyl-1H-triazole-4-carboxylic Acid Amide Scaffold in Modern Drug Discovery

Application Notes and Protocols: The Versatile 1-methyl-1H-[1][2][3]triazole-4-carboxylic Acid Amide Scaffold in Modern Drug Discovery Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry The 1,2,3-tria...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: The Versatile 1-methyl-1H-[1][2][3]triazole-4-carboxylic Acid Amide Scaffold in Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The 1,2,3-triazole moiety has firmly established itself as a "privileged" scaffold in medicinal chemistry, a testament to its unique combination of physicochemical properties and synthetic accessibility.[1] This five-membered heterocyclic ring, featuring three contiguous nitrogen atoms, is not merely a passive linker but an active participant in molecular recognition, often serving as a bioisostere for the ubiquitous amide bond.[1][2][3] The 1,4-disubstituted 1,2,3-triazole, in particular, effectively mimics the geometry and electronic properties of a trans-amide linkage, while offering significant advantages in terms of metabolic stability and synthetic versatility.[3][4] Its rigid, planar structure, coupled with a significant dipole moment and the ability to engage in hydrogen bonding, allows for precise and predictable interactions within biological targets.[3][5]

Within this important class of compounds, the 1-methyl-1H-[6][7][8]triazole-4-carboxylic acid amide core represents a particularly valuable building block for the construction of diverse and potent bioactive molecules. The N-methylation at the 1-position provides a fixed substitution pattern, preventing tautomerization and allowing for unambiguous structure-activity relationship (SAR) studies. The 4-carboxamide group serves as a versatile handle for introducing a wide array of substituents, enabling chemists to systematically probe the chemical space around a biological target. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed synthetic protocols and methodologies for biological evaluation, aimed at empowering researchers in their drug discovery endeavors.

Key Applications in Medicinal Chemistry

The 1-methyl-1H-[6][7][8]triazole-4-carboxylic acid amide scaffold has been successfully employed in the development of novel therapeutics across a range of disease areas. Its utility stems from its ability to serve as a stable and synthetically tractable core for the elaboration of potent and selective inhibitors of various biological targets.

Anticancer Agents: Targeting Kinases and Beyond

The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 1,2,3-triazole-4-carboxamide framework has been instrumental in the design of novel kinase inhibitors.[9] By presenting appropriate pharmacophoric groups from the stable triazole core, these compounds can effectively compete with ATP for binding to the kinase active site.

Derivatives of 1,2,3-triazole carboxamide have shown promising activity against several cancer cell lines, including HeLa, PANC-1, HCT-116, and A-549.[9] Molecular docking studies have revealed that these compounds can establish strong binding interactions with the active sites of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[9] The hybridization of the 1,2,3-triazole moiety with other known anticancer scaffolds, such as quinazoline or pyrimidine, has proven to be a fruitful strategy for enhancing potency and selectivity.[5][10]

Table 1: Representative Anticancer Activity of 1,2,3-Triazole Carboxamide Derivatives

Compound ClassTarget(s)Cancer Cell Line(s)Reported ActivityReference
Substituted 1,2,3-triazole carboxamidesEGFR, CDK4-Cyclin D3HeLa, PANC-1, HCT-116, A-549Significant cytotoxic potential[9]
Quinoline-fused 1,2,3-triazolesEGFR/HER2MCF-7, MDA-MB-468, MDA-MB-231IC50 = 2.8–7.5 µM[5]
Coumarin-triazole-glycoside hybridsEGFR, VEGFR-2, CDK-2VariousIC50 in the sub-micromolar range[11]
Modulators of Nuclear Receptors: The Case of PXR

The Pregnane X Receptor (PXR) is a critical nuclear receptor that governs the metabolism of a vast number of drugs.[6][7] Undesired activation of PXR by a drug candidate can lead to adverse drug-drug interactions and reduced therapeutic efficacy. Consequently, the development of PXR antagonists is of significant interest. A series of 1H-1,2,3-triazole-4-carboxamides have been designed and optimized as highly potent and selective inverse agonists and antagonists of PXR.[6][7]

Structure-activity relationship studies on this series have demonstrated that subtle modifications to the substituents on the triazole and amide moieties can lead to dramatic improvements in binding affinity and functional activity, with some compounds exhibiting low nanomolar IC50 values.[6] This work highlights the power of the triazole carboxamide scaffold in fine-tuning molecular interactions within a ligand-binding domain.

PXR_Modulation cluster_cell Hepatocyte Drug Compound 85 (PXR Antagonist) PXR PXR (Pregnane X Receptor) Drug->PXR Binds and Blocks PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Forms Heterodimer with RXR RXR RXR->PXR_RXR DNA DNA (Promoter Region) PXR_RXR->DNA Binds to Response Element CYP3A4_Gene CYP3A4 Gene DNA->CYP3A4_Gene Regulates CYP3A4_Protein CYP3A4 Enzyme (Drug Metabolism) CYP3A4_Gene->CYP3A4_Protein Transcription & Translation

Caption: PXR Antagonism by a 1,2,3-Triazole-4-Carboxamide Derivative.

Novel Anti-infective Agents

The 1,2,3-triazole-4-carboxamide scaffold is also being explored for the development of novel anti-infective agents, targeting both bacteria and viruses.

  • Disarming the Bacterial SOS Response: In the face of DNA damage, many bacteria activate the SOS response, a pathway that facilitates DNA repair and mutagenesis, often contributing to the development of antibiotic resistance. A key step in this pathway is the RecA-mediated auto-proteolysis of the LexA repressor. A 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide has been identified as an inhibitor of this process.[8] By preventing LexA cleavage, these compounds can sensitize bacteria to existing antibiotics and reduce the emergence of resistance, acting as "DISARMERs" (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance).[8]

  • Anti-influenza Agents: The influenza virus nucleoprotein (NP) is a crucial protein for viral replication, making it an attractive target for antiviral therapy. Researchers have designed and synthesized a series of 1H-1,2,3-triazole-4-carboxamide derivatives that act as NP inhibitors.[12] One of the most potent compounds from this series demonstrated sub-micromolar activity against various influenza A strains, including those resistant to existing drugs like amantadine and oseltamivir.[12]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 1-methyl-1H-[6][7][8]triazole-4-carboxylic acid amide derivatives. These are representative methods and may require optimization based on the specific substrates and targets.

Protocol 1: Synthesis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid

This protocol describes a reliable method for the synthesis of the key carboxylic acid intermediate, which can then be converted to the desired amide. The synthesis proceeds via a "click chemistry" reaction followed by saponification.

Step 1: Synthesis of Methyl 1-methyl-1H-[6][7][8]triazole-4-carboxylate

This step involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between methyl propiolate and methyl azide (generated in situ or used as a solution).

Materials:

  • Methyl propiolate

  • Sodium azide (NaN3)

  • Dimethyl sulfate or Methyl iodide

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Caution: Organic azides are potentially explosive. Handle with care behind a blast shield. Perform the reaction in a well-ventilated fume hood.

  • To a solution of sodium azide (1.1 eq) in water, add a solution of methyl propiolate (1.0 eq) in tert-butanol.

  • Add dimethyl sulfate or methyl iodide (1.1 eq) to the reaction mixture.

  • In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in water.

  • Add the copper/ascorbate solution to the azide/alkyne mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 1-methyl-1H-[6][7][8]triazole-4-carboxylate.[13]

Step 2: Saponification to 1-methyl-1H-[6][7][8]triazole-4-carboxylic acid

Materials:

  • Methyl 1-methyl-1H-[6][7][8]triazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add LiOH or NaOH (1.5 - 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-[6][7][8]triazole-4-carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Saponification cluster_step3 Step 3: Amide Coupling Methyl_Propiolate Methyl Propiolate Ester Methyl 1-methyl-1H- [1,2,3]triazole-4-carboxylate Methyl_Propiolate->Ester Methyl_Azide Methyl Azide Methyl_Azide->Ester Cu_Catalyst Cu(I) Catalyst (CuSO4/Na-Ascorbate) Cu_Catalyst->Ester Base LiOH or NaOH Water/THF Ester->Base Input for Step 2 Carboxylic_Acid 1-methyl-1H-[1,2,3]triazole -4-carboxylic acid Base->Carboxylic_Acid Acid_Workup Acidification (HCl) Acid_Workup->Carboxylic_Acid Work-up Amine R1R2NH Carboxylic_Acid->Amine Input for Step 3 Final_Amide 1-methyl-1H-[1,2,3]triazole -4-carboxylic acid amide Amine->Final_Amide Coupling_Reagent HATU, EDCI, etc. Coupling_Reagent->Final_Amide

Caption: Synthetic workflow for 1-methyl-1H-[6][7][8]triazole-4-carboxamides.

Protocol 2: Amide Coupling to Synthesize Target Compounds

This protocol describes the formation of the final amide product from the carboxylic acid intermediate and a primary or secondary amine.

Materials:

  • 1-methyl-1H-[6][7][8]triazole-4-carboxylic acid

  • Desired amine (R1R2NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 1-methyl-1H-[6][7][8]triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq) and DIPEA or TEA (2.0-3.0 eq).

  • Add the coupling reagent, HATU (1.2 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 5% aqueous citric acid (if an acid-labile group is not present), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 1-methyl-1H-[6][7][8]triazole-4-carboxylic acid amide derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Representative)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase, for example, EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • Adenosine-5'-triphosphate (ATP)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound solution, the kinase substrate, and the recombinant EGFR enzyme.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Outlook

The 1-methyl-1H-[6][7][8]triazole-4-carboxylic acid amide scaffold is a powerful and versatile platform in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and synthetic tractability have propelled its application in a diverse range of therapeutic areas, from oncology to infectious diseases. The ability of the 1,2,3-triazole to act as a bioisosteric replacement for the amide bond provides a rational strategy for overcoming common liabilities in drug development, such as poor pharmacokinetic profiles.[2][4]

As our understanding of disease biology deepens and new molecular targets are identified, the modular nature of this scaffold will continue to be exploited for the rapid generation of novel, potent, and selective modulators of protein function. The combination of established synthetic methodologies, such as "click chemistry," with modern drug design principles will undoubtedly lead to the discovery of new clinical candidates built upon this remarkable heterocyclic core.

References

  • Li, Y., et al. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR.
  • Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC.
  • Richter, M. F., et al. (n.d.). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. PMC.
  • Ghandi, M., et al. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. PMC.
  • Various Authors. (2025).
  • Various Authors. (n.d.). 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists. PMC.
  • Kasi, A. (n.d.). Synthesis of 3-phenylpyrazolopyrimidine-1,2,3-triazole Conjugates and Evaluation of Their Src Kinase Inhibitory and Anticancer A. Source not specified.
  • Alkhatib, M., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics.
  • Abdel-Gawad, H., et al. (2022).
  • Alkhatib, M., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. Johns Hopkins University.
  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
  • Alkhatib, M., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. PubMed.
  • Various Authors. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers.
  • Wang, M., et al. (2012). Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein. Journal of Medicinal Chemistry.
  • Prabakaran, K., et al. (n.d.).

Sources

Method

Application Note: 1-Methyl-1H-[1,2,3]triazole-4-carboxylic Acid Amide as a Protease-Resistant Peptide Bioisostere

Introduction & Mechanistic Rationale Peptides are highly potent and selective therapeutic agents, but their clinical translation is frequently hindered by poor pharmacokinetic profiles, primarily due to rapid in vivo deg...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Peptides are highly potent and selective therapeutic agents, but their clinical translation is frequently hindered by poor pharmacokinetic profiles, primarily due to rapid in vivo degradation by endogenous proteases[1]. To circumvent this limitation, the strategic replacement of metabolically labile amide bonds with protease-resistant bioisosteres has become a cornerstone of modern peptidomimetic drug design.

Among these modifications, the 1,4-disubstituted 1,2,3-triazole has emerged as a premier trans-amide bond surrogate[2]. Specifically, the utilization of the 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide motif serves as an exceptionally stable N-terminal capping group or dipeptide scaffold. The methyl group at the N1 position mimics the steric bulk of an N-terminal acetyl cap, while the triazole core perfectly mimics the dipole and hydrogen-bonding network of a native peptide bond without providing a scissile backbone for proteolytic enzymes[3].

Bioisostere A Native Peptide Bond (Protease Susceptible) B 1,4-Disubstituted 1,2,3-Triazole (Bioisostere) A->B Isosteric Replacement C Electronic Mimicry (Dipole ~5.0 D) B->C D Structural Mimicry (H-Bond Acceptor N3) B->D E Protease Resistance (No scissile bond) B->E

Logical mapping of the amide-to-triazole bioisosteric switch and its functional advantages.

Physicochemical Profiling

Understanding the biophysical parameters of the triazole switch is critical for rational drug design. The C-4 atom of the triazole acts as an electrophilic site, the polarized C5-H bond acts as a hydrogen bond donor (HBD), and the lone pair of N-3 electrons acts as a hydrogen bond acceptor (HBA)[4].

Table 1: Physicochemical Comparison of Native Amides vs. 1,4-Disubstituted 1,2,3-Triazoles

PropertyNative Trans-Amide Bond1,4-Disubstituted 1,2,3-TriazoleBiological Implication
Dipole Moment ~3.5 – 4.0 D~5.0 DMaintains strong electrostatic interactions with target receptors[2].
Distance (Substituents) ~3.8 Å (Cα to Cα)~5.0 Å (C1 to C4)Slight elongation, but spatially tolerated in most binding pockets[2].
H-Bond Acceptor Carbonyl OxygenN3 Lone PairPreserves secondary structure stabilization (e.g., β-turns, α-helices)[4].
H-Bond Donor Amide N-HC5-H (Polarized)Maintains critical target-binding interactions[4].
Proteolytic Stability Highly SusceptibleCompletely ResistantPrevents enzymatic cleavage, drastically increasing in vivo half-life[3].

Experimental Workflow

Workflow A Building Block Synthesis (CuAAC) B SPPS Integration (HATU/DIPEA) A->B C Cleavage & Purification (TFA & RP-HPLC) B->C D Self-Validating Assay (LC-MS + Int. Std) C->D

End-to-end experimental workflow for synthesizing and validating triazole-capped peptidomimetics.

Detailed Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be inherently robust. The methodologies below are designed with built-in causality and self-validating checkpoints to ensure absolute data integrity.

Protocol A: Synthesis of 1-Methyl-1H-[1,2,3]triazole-4-carboxylic Acid

Causality: We utilize Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to ensure exclusive formation of the 1,4-regioisomer. The uncatalyzed reaction yields a mixture of 1,4- and 1,5-isomers, the latter of which mimics cis-amides and would disrupt the intended linear peptide geometry[2].

  • In Situ Azide Generation: In a round-bottom flask, dissolve NaN₃ (1.2 eq) in DMSO/H₂O (4:1). Add methyl iodide (1.0 eq) dropwise at 0 °C. Stir for 2 hours at room temperature. (Safety & Causality: Generating methyl azide in situ avoids the isolation of a highly explosive and volatile intermediate, ensuring operator safety without sacrificing yield).

  • Cycloaddition: To the mixture, add ethyl propiolate (1.0 eq), followed by freshly prepared aqueous solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq). Stir vigorously for 12 hours at room temperature.

  • Extraction: Extract the intermediate ester with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Saponification: Dissolve the crude ester in THF/H₂O (1:1). Add LiOH (2.0 eq) and stir for 4 hours. Acidify with 1M HCl to pH 2, extract with ethyl acetate, and concentrate to yield the pure carboxylic acid.

  • Self-Validation Checkpoint: The success of the CuAAC reaction is self-validated prior to peptide coupling by ¹H-NMR. The complete disappearance of the alkyne proton (~3.0 ppm) and the emergence of the distinct triazole aromatic proton (~8.0–8.5 ppm) confirms total conversion.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Causality: The triazole carboxylic acid is sterically hindered and electronically deactivated compared to standard aliphatic amino acids. Therefore, standard coupling reagents (like DIC/HOBt) are insufficient. We employ HATU, a highly active uronium coupling reagent, to drive the amidation to completion.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Perform standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Pre-Activation: In a separate vial, dissolve 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) and activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation Checkpoint: The coupling efficiency is self-validated in real-time using a quantitative Kaiser test. A negative (yellow) result confirms the complete acylation of primary amines, preventing the need for retrospective troubleshooting after cleavage.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Protocol C: Self-Validating Proteolytic Stability Assay

Causality: To prove that the triazole bioisostere confers stability, it must be subjected to enzymatic degradation. A protocol is only as reliable as its internal controls. To prevent false positives (e.g., concluding a peptide is stable simply because the protease batch is inactive), this assay employs a multiplexed design.

  • Multiplexed Preparation: Prepare a 100 µM stock solution of the purified triazole-capped peptide and a 100 µM stock of a native, susceptible control peptide (e.g., native Leu-enkephalin) in PBS (pH 7.4). Combine 50 µL of both solutions into a single Eppendorf tube.

  • Enzymatic Digestion: Add Pronase (a broad-spectrum protease cocktail) to a final concentration of 1 µg/mL. Incubate at 37 °C.

  • Quenching: At defined time points (0, 15, 30, 60, 120, 240 min), withdraw 20 µL aliquots and immediately quench by adding 80 µL of 1% TFA in acetonitrile containing 10 µM of a heavy-isotope labeled internal standard.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes to pellet the enzyme. Analyze the supernatant via LC-MS/MS. Plot the normalized peak area (Analyte/Internal Standard) versus time.

  • Self-Validation Checkpoint: The assay is strictly validated by the degradation kinetics of the native control peptide within the exact same reaction vessel. The assay is only deemed successful if the native control shows >90% degradation within 60 minutes. If the control degrades while the triazole-peptide remains intact, the bioisosteric protection is definitively validated.

Sources

Application

Application Notes and Protocols for Drug Discovery Screening with 1-methyl-1H-1,2,3-triazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold of 1,2,3-Triazole Carboxamides in Drug Discovery The 1,2,3-triazole ring system is a cornerstone in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1,2,3-Triazole Carboxamides in Drug Discovery

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold due to its favorable physicochemical properties and its ability to engage in a wide range of biological interactions.[1][2] The carboxamide moiety is also a key pharmacophore found in numerous FDA-approved drugs, contributing to target affinity and favorable pharmacokinetic profiles through hydrogen bonding and enhanced molecular flexibility.[3][4][5] The combination of these two functionalities in compounds such as 1-methyl-1H-1,2,3-triazole-4-carboxamide and its derivatives has led to the discovery of potent modulators of various biological targets.

This class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][6][7][8][9] Notably, derivatives of 1,2,3-triazole carboxamides have been identified as potent anticancer agents, acting on various cancer-related targets such as EGFR, VEGFR, and tubulin.[10] Furthermore, high-throughput screening (HTS) campaigns have successfully identified 1,4,5-substituted 1,2,3-triazole analogs as potent and specific antagonists of the human pregnane X receptor (hPXR), a key regulator of drug metabolism.[11][12][13][14]

These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of 1-methyl-1H-1,2,3-triazole-4-carboxamide and similar analogs through in vitro screening assays. We present a detailed, field-proven protocol for a cell-based anti-proliferative assay, a common starting point in oncology drug discovery. The principles and methodologies described herein are adaptable to other cell-based or biochemical assays for different therapeutic areas.

Guiding Principles for Screening 1-methyl-1H-1,2,3-triazole-4-carboxamide

The successful implementation of a screening campaign relies on a robust and well-validated assay. The following principles are crucial for generating high-quality, reproducible data:

  • Assay Selection and Development: The choice of assay depends on the hypothesized mechanism of action of the compound class. For 1,2,3-triazole carboxamides, which have shown broad anti-cancer activity, a primary screen to assess general cytotoxicity or anti-proliferative effects is a logical first step.[4][10]

  • Cell Line Selection: The selection of a relevant cell line is critical. For oncology applications, a panel of cancer cell lines representing different tumor types is often used.[6] It is also important to include a non-cancerous cell line to assess selectivity.[4]

  • Compound Management: Proper handling and storage of the test compound are essential to maintain its integrity. A stock solution of 1-methyl-1H-1,2,3-triazole-4-carboxamide should be prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10-50 mM) and stored at -20°C or -80°C.[15]

  • Assay Validation: Before initiating a large-scale screen, the assay must be validated to ensure its performance. This includes determining the Z'-factor, a statistical measure of assay quality, and ensuring the assay is sensitive to known positive and negative controls.

  • Data Analysis and Interpretation: A clear data analysis workflow should be established to determine key parameters such as the half-maximal inhibitory concentration (IC50).

Experimental Workflow for High-Throughput Screening

The following diagram illustrates a typical workflow for a high-throughput screening campaign, from initial assay development to hit confirmation and further studies.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Dose-Response cluster_3 Phase 4: Secondary Assays & SAR Assay_Development Assay Development (e.g., Cell-based viability assay) Assay_Optimization Assay Optimization (Cell density, incubation time) Assay_Development->Assay_Optimization Assay_Validation Assay Validation (Z'-factor, S/B ratio) Assay_Optimization->Assay_Validation Primary_Screen Primary HTS (Single concentration) Assay_Validation->Primary_Screen Data_Analysis_Primary Data Analysis (Hit identification) Primary_Screen->Data_Analysis_Primary Hit_Confirmation Hit Confirmation (Re-testing of actives) Data_Analysis_Primary->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Orthogonal assays, mechanism of action) Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) (Analog synthesis and testing) Secondary_Assays->SAR_Studies

Caption: High-throughput screening workflow.

Protocol: Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effect of 1-methyl-1H-1,2,3-triazole-4-carboxamide on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).[4][16] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials and Reagents
  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-methyl-1H-1,2,3-triazole-4-carboxamide

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding: a. Culture MCF-7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO2.[15] b. Harvest cells in the logarithmic growth phase using trypsin-EDTA. c. Determine cell density using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in fresh medium. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of 1-methyl-1H-1,2,3-triazole-4-carboxamide in DMSO. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a 10-point dose-response curve from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%). c. Include appropriate controls:

    • Vehicle control: Cells treated with the same concentration of DMSO as the compound-treated wells.
    • Positive control: A known cytotoxic agent (e.g., doxorubicin).
    • Blank control: Wells with medium only (no cells). d. Carefully remove the medium from the wells and add 100 µL of the compound dilutions or control solutions. e. Incubate the plate for 48-72 hours at 37°C with 5% CO2.
  • MTT Assay and Data Acquisition: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form. c. Carefully remove the medium containing MTT. d. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Data Normalization: a. Subtract the average absorbance of the blank control wells from all other absorbance readings. b. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) x 100
  • Dose-Response Curve and IC50 Determination: a. Plot the percentage of cell viability against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). c. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Expected Results and Data Presentation

The results of the anti-proliferative assay can be summarized in a table for easy comparison of the activity of different compounds or the same compound against different cell lines.

CompoundTarget Cell LineIC50 (µM)Selectivity Index (SI)
1-methyl-1H-1,2,3-triazole-4-carboxamideMCF-7[Value][Value]
1-methyl-1H-1,2,3-triazole-4-carboxamideHCT-116[Value][Value]
1-methyl-1H-1,2,3-triazole-4-carboxamideNormal Fibroblast[Value]N/A
Doxorubicin (Positive Control)MCF-7[Value][Value]

The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Troubleshooting and Considerations

  • High Variability: High well-to-well variability can be caused by inconsistent cell seeding, edge effects in the plate, or compound precipitation. Ensure proper mixing of the cell suspension and consider not using the outer wells of the plate.

  • Low Z'-factor: A Z'-factor below 0.5 indicates a poor-quality assay. This may be due to a small assay window (difference between positive and negative controls) or high data variability. Re-optimize assay conditions such as cell density and incubation time.

  • Compound Solubility: If the compound precipitates in the aqueous cell culture medium, consider using a lower concentration range or a different formulation strategy.

  • Mechanism of Action: A primary anti-proliferative screen does not elucidate the mechanism of action. Positive "hits" from this assay should be further investigated in secondary assays to determine their specific molecular target and signaling pathway.

Conclusion

1-methyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds with significant potential in drug discovery. The protocols and guidelines presented here provide a robust framework for initiating a screening campaign to evaluate its biological activity. By adhering to principles of scientific integrity and rigorous assay validation, researchers can generate high-quality data to advance the understanding of this promising chemical scaffold and its potential therapeutic applications.

References

  • Unknown. (2017). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PMC.
  • Unknown. (2017). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PubMed.
  • Unknown. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - Bentham Science Publishers.
  • Unknown. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC.
  • Unknown. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PubMed.
  • Unknown. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC.
  • Ghier, T. (2023). Journal of Chemical and Pharmaceutical Research, 2023, 15(5):15-16 Perspective Catalytic Approaches for the Preparation of Carbo - JOCPR.
  • Unknown. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - ResearchGate.
  • Unknown. (n.d.). In Vitro Assays for Screening Small Molecules | Springer Nature Experiments.
  • Unknown. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - ACS Publications.
  • Unknown. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers.
  • Unknown. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC.
  • Unknown. (n.d.). Protocols: protein - small molecule interactions - NanoTemper Technologies.
  • Unknown. (n.d.). Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | USA.
  • Sharma, D. K. et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies.
  • Unknown. (n.d.). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives.
  • Unknown. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species - SciELO.
  • Unknown. (n.d.). The Complete Guide to Cell-Based Assays - SPT Labtech.
  • Unknown. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles.
  • Unknown. (2024). Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review.
  • Unknown. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - MDPI.
  • Unknown. (2010). Synthesis, Biological Activity, and Molecular Modeling Studies of 1H-1,2,3-Triazole Derivatives of Carbohydrates as α-Glucosidases Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Unknown. (n.d.). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin - PubMed.
  • Unknown. (2025). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach.
  • Unknown. (2012). Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein | Journal of Medicinal Chemistry - ACS Publications.
  • Unknown. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC.
  • Unknown. (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
  • Unknown. (n.d.). Design, synthesis and biological evaluation of 1,2,3-triazole derivatives as potential antichagasic agents - Lirias.
  • Prabakaran, K. et al. (n.d.). Methyl 1H-1,2,3-triazole-4-carboxylate - PMC.
  • Unknown. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - MDPI.
  • Unknown. (n.d.). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC.
  • André, L. S. P. et al. (2020). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents | Bentham Science Publishers.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amides. As a Senior Application Scientist, I have designed this guide to address the specific mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amides. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and practical challenges researchers face when working with the 1,2,3-triazole core. Whether you are constructing libraries for drug discovery or scaling an active pharmaceutical ingredient (API), this guide provides the causality behind the chemistry and self-validating protocols to ensure high-yield, reproducible results.

Core Synthetic Strategies

There are two primary routes to access the target amide:

  • Route A (De Novo Ring Formation): Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using methyl azide and a propiolamide.

  • Route B (Late-Stage Functionalization): Amidation of a pre-formed 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with a target amine.

SyntheticRoutes A Route A: CuAAC Methyl Azide + Propiolamide C Active Cu(I) Catalyst THPTA Ligand A->C B Route B: Amidation Triazole-4-carboxylic acid + Amine D Coupling Reagents EDC/HOBt or HATU B->D E Target Molecule: 1-Methyl-1H-[1,2,3]triazole- 4-carboxylic acid amide C->E Regioselective 1,4-isomer D->E High Yield Amidation

Primary synthetic pathways for 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide.

Troubleshooting Guides & FAQs

Q1: My CuAAC reaction using methyl azide and propiolamide is stalling at ~40% yield. How can I drive it to completion? Causality & Solution: You are likely battling two competing factors. First, methyl azide is highly volatile (b.p. ~20°C). If the reaction is run in an open system or at elevated temperatures, the azide escapes, destroying your stoichiometry. Second, while propiolamides are electronically activated and highly reactive, this activation makes them highly susceptible to competitive Michael addition side reactions if the Cu(I) catalyst is not efficiently stabilized 1. Action: Run the reaction in a sealed vessel. Crucially, use a stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) oxidation state and accelerate the triazole-forming reactivity, outcompeting the Michael addition pathway 1.

Q2: I am observing a mixture of 1,4- and 1,5-disubstituted triazoles. How do I ensure strict regioselectivity? Causality & Solution: The uncatalyzed thermal 1,3-dipolar cycloaddition (Huisgen cycloaddition) has a high activation barrier (~25 kcal/mol for methyl azide and propyne) and yields a mixture of 1,4- and 1,5-isomers because the HOMO-LUMO energy gaps for both orientations are nearly identical 2. Action: Strict 1,4-regioselectivity is exclusively achieved via the formation of a copper(I) acetylide intermediate. Ensure your Cu(II) precatalyst (e.g., CuSO4) is fully reduced to Cu(I) by using a slight excess of sodium ascorbate. The active Cu(I) catalyst accelerates the reaction by a factor of 10^7, locking the regiochemistry strictly into the 1,4-isomer 2.

Q3: When coupling 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with an amine, my yields are consistently below 30%. What is going wrong? Causality & Solution: The primary culprit is the poor solubility of the triazole carboxylic acid in standard organic solvents like dichloromethane (DCM). If the acid is not fully dissolved, the coupling reagent cannot form the active ester intermediate [[3]](). Action: Switch your solvent to dry DMF. Pre-activate the acid with EDC.HCl and HOBt (or HATU for hindered amines) for at least 10-15 minutes before adding the amine. This ensures complete conversion to the highly reactive OBt or OAt ester 4.

TroubleshootingAmidation Issue Issue: Low Amidation Yield CheckSol Is the triazole acid fully dissolved? Issue->CheckSol NoSol No: Poor Solubility CheckSol->NoSol YesSol Yes: Good Solubility CheckSol->YesSol SolFix Action: Switch solvent to dry DMF or DMSO NoSol->SolFix CheckReagent Are amines sterically hindered? YesSol->CheckReagent YesHindered Yes: Hindered CheckReagent->YesHindered NoHindered No: Primary Amine CheckReagent->NoHindered HATU Action: Use HATU + DIPEA pre-activation YesHindered->HATU EDC Action: Use EDC/HOBt + TEA NoHindered->EDC

Diagnostic workflow for troubleshooting low yields in triazole amidation reactions.

Quantitative Data: Amidation Condition Optimization

To aid in selecting the correct coupling strategy for Route B, refer to the performance metrics below based on standard laboratory validations:

Coupling SystemSolventBaseSteric ToleranceTypical Yield (%)Byproduct Removal Strategy
EDC / HOBt DMFTEALow to Moderate75 - 85%Aqueous wash (water-soluble urea)
HATU DMFDIPEAHigh85 - 95%Silica gel chromatography
Aminolysis (Ester) MeOHNoneLow (Primary only)40 - 60%Evaporation (slow kinetics)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specific physical and chemical checkpoints embedded in the steps, you can verify the success of the reaction in real-time.

Protocol A: CuAAC of Methyl Azide and Propiolamide
  • Catalyst Generation: In a sealed reaction vial, dissolve CuSO4 (0.05 eq) and THPTA ligand (0.1 eq) in a 1:1 mixture of t-BuOH and water. Add sodium ascorbate (0.1 eq) freshly dissolved in water.

    • Validation Checkpoint: The solution must immediately transition from a clear blue (Cu2+) to a pale yellow or colorless state. A persistent blue color indicates incomplete reduction to active Cu(I); do not proceed until the solution is pale.

  • Cycloaddition: Add the propiolamide (1.0 eq) followed by a solution of methyl azide (1.2 eq). Seal the vial tightly to prevent azide evaporation. Stir at room temperature for 4-6 hours.

  • Reaction Completion:

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active propiolamide spot confirms the reaction has reached the endpoint.

  • Workup: Dilute with EtOAc and wash with dilute aqueous ammonia to strip the copper catalyst. The organic layer will contain the pure 1,4-disubstituted triazole.

Protocol B: Amidation of 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
  • Pre-activation: Suspend 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in dry DMF (0.1 M). Add TEA (3.0 eq), followed by EDC.HCl (1.5 eq) and HOBt (1.0 eq) 4.

    • Validation Checkpoint: The initial cloudy suspension must clarify into a transparent solution within 10-15 minutes. This visual cue confirms the successful formation of the highly soluble, reactive OBt-ester intermediate. If it remains cloudy, add a small volume of DMSO.

  • Amine Coupling: Add the target amine (1.2 eq) to the clear solution. Stir at room temperature for 16 hours.

  • Workup & Isolation: Dilute the reaction mixture with DCM and wash extensively with saturated aqueous NaHCO3 and brine.

    • Validation Checkpoint: The aqueous wash removes the water-soluble EDC urea byproduct and unreacted HOBt. The organic layer, upon evaporation, should yield a crude product with >90% purity by LC-MS, ready for final recrystallization or use.

Sources

Optimization

Technical Support Center: Copper Catalyst Removal in 1-Methyl-1H-[1,2,3]triazole-4-carboxylic Acid Amide Preparation

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are scaling up Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are scaling up Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Specifically, this document addresses the unique challenges of removing residual copper from 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide , a product notorious for trapping transition metals.

Mechanistic Overview: The Causality of Copper Trapping

The CuAAC reaction is a highly reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles[1]. However, the specific synthesis of 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide presents a severe downstream purification bottleneck.

Why does this specific molecule trap copper? The difficulty arises from the molecule's structural thermodynamics. The 1,4-disubstituted triazole ring, when positioned directly adjacent to a carboxylic acid amide, creates a highly potent, pre-organized multidentate chelating motif. The nitrogen atoms within the triazole ring, combined with the oxygen and nitrogen of the amide group, coordinate strongly with both Cu(I) and Cu(II) species[2]. This intra-molecular chelation easily outcompetes standard aqueous workups, resulting in persistent copper contamination that can interfere with downstream biological assays and violate strict pharmaceutical regulatory limits (often <10 ppm)[3].

Copper Removal Decision Workflow

To achieve pharmaceutical-grade purity, the purification strategy must be tailored to the product's solubility profile and the target residual copper limits.

CopperRemovalWorkflow Start Crude 1-Methyl-1H-[1,2,3]triazole- 4-carboxylic acid amide (High Cu Content) Decision1 Is the product highly soluble in organic solvents? Start->Decision1 OrgSoluble Liquid-Liquid Extraction (EDTA or NH4OH Wash) Decision1->OrgSoluble Yes WaterSoluble Solid-Phase Scavenging (e.g., QuadraPure TU) Decision1->WaterSoluble No / Partially Decision2 Target Residual Cu Level? OrgSoluble->Decision2 WaterSoluble->Decision2 HighPurity < 10 ppm (Pharma Grade) Decision2->HighPurity Strict limits MedPurity < 50 ppm (Intermediate) Decision2->MedPurity Standard limits Scavenger Apply SiliaMetS Thiourea or QuadraPure TU Resin HighPurity->Scavenger Crystallization Recrystallization from EtOH/Water MedPurity->Crystallization Success Purified Product (Cu < 10 ppm) Scavenger->Success Crystallization->Success

Workflow for selecting a copper catalyst removal method based on solubility and purity requirements.

Troubleshooting Guide (Q&A)

Q1: My organic layer remains distinctly blue/green even after multiple water and brine washes. How can I break the product-copper complex? A1: A persistent blue or green color is a visual confirmation of stable Cu(II) complexes[3]. Water alone lacks the thermodynamic driving force to break the chelation between the triazole-amide motif and the copper ion. You must introduce a competing ligand with a higher binding affinity. Washing the organic layer with buffered ethylenediaminetetraacetic acid (EDTA) or aqueous ammonium hydroxide (NH4OH) is highly effective[4],[5]. EDTA forms a water-soluble, tightly bound hexadentate complex with copper, forcing the equilibrium to release the metal into the aqueous phase[6].

Q2: I used a standard silica gel plug to remove the catalyst, but my product yield dropped by 40%. What happened, and how do I fix it? A2: Product loss during solid-phase filtration often occurs due to non-specific hydrogen bonding of the polar amide group to the unfunctionalized silanol groups on the silica backbone. To resolve this, switch to a highly specific macroporous scavenger functionalized with thiourea, such as QuadraPure-TU or SiliaMetS Thiourea[7],[3]. These resins form irreversible covalent-like bonds with transition metals while minimizing non-specific organic adsorption, preserving your yield[8].

Q3: We are scaling up to a 50-gram batch. Liquid-liquid extraction with EDTA is becoming volumetrically impractical. What is a scalable alternative? A3: For larger scales, combining a preliminary NH4OH wash with subsequent recrystallization is the most scalable approach. The initial wash removes the bulk of the copper. Recrystallizing the 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide from a mixture of ethanol and water utilizes lattice exclusion principles; the copper complexes are sterically rejected from the growing crystal lattice of the pure product, leaving the trace metals in the mother liquor.

Quantitative Comparison of Copper Removal Methods

The following table summarizes the efficiency and operational metrics of various copper removal strategies specifically applied to triazole-amide derivatives.

Purification MethodPrimary MechanismTarget Residual CuTypical Product RecoveryScalabilityCost Profile
Aqueous EDTA Wash Biphasic Ligand Exchange< 50 ppm85–95%HighLow
Aqueous NH₄OH Wash Biphasic Ligand Exchange< 50 ppm80–90%HighLow
QuadraPure TU Resin Solid-Phase Covalent Scavenging< 10 ppm> 90%MediumHigh
SiliaMetS Thiourea Solid-Phase Covalent Scavenging< 10 ppm> 95%MediumHigh
Recrystallization Crystal Lattice Exclusion< 20 ppm70–85%Very HighLow

Validated Experimental Protocols

The following self-validating protocols are designed to ensure maximum copper removal while preserving the integrity of the 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide.

Protocol A: Aggressive EDTA Liquid-Liquid Extraction

Use this protocol as the primary bulk removal step for organic-soluble batches.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude product. Causality: This reduces the viscosity of the organic phase, preventing the formation of stable emulsions during vigorous mixing.

  • Chelator Preparation: Prepare a 0.5 M EDTA disodium salt solution in deionized water. Adjust the pH to 8.0 using 1 M NaOH[6]. Causality: EDTA is only fully soluble and maximally active as a hexadentate chelator when its carboxylic acid groups are deprotonated at a slightly basic pH.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the pH 8.0 EDTA solution. Shake vigorously for 2–3 minutes to maximize the interfacial surface area for biphasic ligand exchange.

  • Phase Separation & Validation: Allow the phases to separate. The aqueous layer should turn distinctly blue or green. Self-Validation: This color change is a positive indicator, confirming the successful transfer of Cu(II) from the product into the aqueous phase.

  • Iteration: Drain the aqueous layer. Repeat Steps 3 and 4 until the newly added aqueous layer remains completely colorless after shaking.

  • Final Workup: Wash the organic layer once with brine (saturated NaCl) to remove residual water and EDTA[6]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Trace Copper Scavenging via QuadraPure-TU

Use this protocol as a secondary polishing step to achieve pharmaceutical-grade purity (< 10 ppm).

  • Dissolution: Dissolve the pre-washed product (from Protocol A) in a suitable solvent (e.g., THF or DCM) at a concentration of 0.1 M.

  • Resin Addition: Add QuadraPure-TU (Thiourea) resin to the solution. Use 3 to 5 molar equivalents of the resin's loading capacity relative to the estimated residual copper content[7]. Causality: The soft sulfur atoms in the thiourea functional groups have an exceptionally high affinity for soft transition metals like copper, outcompeting the harder nitrogen/oxygen ligands of the triazole-amide.

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours. Self-Validation: Monitor the solution visually or via UV-Vis spectroscopy. The solution will lose any faint green/blue tint, while the solid resin beads will noticeably darken as they sequester the copper.

  • Filtration: Filter the mixture through a pad of Celite to completely remove the resin beads[3]. Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete product recovery.

  • Isolation: Concentrate the filtrate in vacuo to yield the highly purified 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide.

References

  • Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society. Available at:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at:[Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available at:[Link]

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate. Available at:[Link]

  • An Overview of the Applications of Click Chemistry under Continuous Flow Conditions. ACS Publications. Available at:[Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-1H-triazole-4-carboxylic acid amide

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-1H-[1][2][3]triazole-4-carboxylic acid amide Welcome to the technical support center for the synthesis and optimization of 1-methyl-1H-[1][2][3]triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-1H-[1][2][3]triazole-4-carboxylic acid amide

Welcome to the technical support center for the synthesis and optimization of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules.[3][4][5] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient production of your target compound.

I. Overview of Synthetic Strategy

The synthesis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide typically involves two key transformations: the formation of the 1,2,3-triazole core and the subsequent amidation of the carboxylic acid functionality. The most common and efficient method for constructing the triazole ring is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] The subsequent amide bond formation is generally achieved through the coupling of the triazole carboxylic acid with an appropriate amine, often facilitated by a coupling agent.[1][8][9]

Below is a general workflow diagram illustrating the synthetic approach.

SynthesisWorkflow cluster_0 Part 1: Triazole Ring Formation (CuAAC) cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Amide Formation Start Methyl Propiolate + Methyl Azide CuAAC Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Start->CuAAC TriazoleEster Methyl 1-methyl-1H-[1,2,3]triazole-4-carboxylate CuAAC->TriazoleEster Hydrolysis Base Hydrolysis (e.g., NaOH or LiOH) TriazoleEster->Hydrolysis TriazoleAcid 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid Hydrolysis->TriazoleAcid Coupling Coupling Agent (e.g., HATU, EDC/HOBt) TriazoleAcid->Coupling Amine Amine (R-NH2) Amine->Coupling FinalProduct 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide Coupling->FinalProduct

Caption: General synthetic workflow for 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis.

Q1: What are the most common issues encountered during the CuAAC reaction for the triazole formation?

A1: The most frequent challenges include:

  • Low or no product yield: This can be due to an inactive catalyst, poor quality of starting materials (azide or alkyne), or inappropriate solvent choice.

  • Formation of side products: Undesired side reactions can occur, particularly if the reaction temperature is too high or if the starting materials are unstable.

  • Difficulty in purification: The presence of copper catalyst residues can complicate the purification process.

Q2: My amide coupling reaction is not proceeding. What should I check first?

A2: If your amidation reaction is sluggish or failing, consider the following:

  • Activation of the carboxylic acid: Ensure your coupling agent is active and used in the correct stoichiometry. The direct reaction between a carboxylic acid and an amine is often thermodynamically unfavorable without a coupling agent.[1]

  • Purity of the starting materials: Impurities in either the carboxylic acid or the amine can inhibit the reaction.

  • Reaction conditions: Temperature, solvent, and reaction time are critical parameters. Amide bond formation can sometimes require elevated temperatures.[8]

  • pH of the reaction mixture: The pH can significantly influence the reaction rate. In highly acidic solutions, the amine will be protonated and non-nucleophilic, while in highly basic solutions, the carboxylic acid will be deprotonated, making it less electrophilic.[10]

Q3: How can I effectively remove the copper catalyst after the CuAAC reaction?

A3: Several methods can be employed to remove residual copper:

  • Aqueous work-up with ammonia or ammonium chloride: This helps to complex the copper ions and extract them into the aqueous phase.

  • Filtration through a plug of silica gel: This is a quick method to remove a significant portion of the copper salts.

  • Use of chelating resins: Commercially available resins can selectively bind to copper, providing a very clean product.[11]

Q4: Are there alternative methods for synthesizing the 1,2,3-triazole core?

A4: Yes, while CuAAC is the most common, other methods exist. These include the reaction of organic azides with β-ketoesters, which can offer good regioselectivity.[12] Additionally, metal-free cycloaddition reactions are also being developed.[13]

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter.

Problem 1: Low Yield in the CuAAC Reaction
Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Copper(I) Catalyst Solution: Ensure the in-situ reduction of the Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is efficient. The active catalyst is Cu(I). Rationale: The catalytic cycle of the CuAAC reaction relies on the Cu(I) species to activate the terminal alkyne. Oxidation of Cu(I) to Cu(II) will halt the reaction.[6]
Poor Quality of Starting Materials Solution: Verify the purity of your methyl propiolate and methyl azide. Methyl azide, in particular, should be freshly prepared or properly stored due to its potential instability. Rationale: Impurities can interfere with the catalyst or participate in side reactions, reducing the yield of the desired product.
Inappropriate Solvent Solution: A mixture of t-butanol and water (1:1) is a common and effective solvent system.[6] Other solvents like DMF or DMSO can also be used. Rationale: The solvent must be able to dissolve both the organic starting materials and the inorganic catalyst salts to ensure a homogeneous reaction mixture. Strongly coordinating solvents like acetonitrile can sometimes suppress product formation.[11]
Incorrect Reaction Temperature Solution: CuAAC reactions are typically run at room temperature.[6] If the reaction is slow, gentle heating (40-50 °C) can be applied. Rationale: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of starting materials or the catalyst, and potentially the formation of byproducts.
Problem 2: Incomplete Amide Coupling Reaction
Potential Cause Troubleshooting Steps & Scientific Rationale
Inefficient Carboxylic Acid Activation Solution: Increase the equivalents of the coupling agent (e.g., HATU, EDC/HOBt). Ensure the coupling agent is not hydrolyzed by moisture. Rationale: The coupling agent converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.[1][8] Common coupling agents include carbodiimides like DCC and EDC.[1][8]
Low Nucleophilicity of the Amine Solution: If using an electron-deficient amine, a stronger coupling agent or more forcing conditions (higher temperature, longer reaction time) may be necessary. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) can also be beneficial. Rationale: The rate of amide bond formation is dependent on the nucleophilicity of the amine. Steric hindrance around the nitrogen atom can also slow down the reaction.
Acid-Base Neutralization Solution: The direct mixing of a carboxylic acid and an amine can lead to salt formation, which is unreactive towards amide formation.[1] The use of a coupling agent bypasses this issue. Rationale: The acidic proton of the carboxylic acid can be transferred to the basic amine, forming a carboxylate and an ammonium salt. This acid-base reaction competes with the desired amide bond formation.
Hydrolysis of Activated Intermediate Solution: Ensure the reaction is performed under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). Rationale: The activated carboxylic acid intermediate is susceptible to hydrolysis by water, which will regenerate the carboxylic acid and prevent amide formation.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Scientific Rationale
Residual Coupling Agent Byproducts Solution: If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash. If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. Rationale: The byproducts of coupling agents can co-elute with the desired product during chromatography if not removed beforehand.
Unreacted Starting Materials Solution: Optimize the stoichiometry of your reactants to ensure complete conversion of the limiting reagent. Monitor the reaction by TLC or LC-MS to determine the point of completion. Rationale: Excess starting materials will contaminate the final product and may have similar chromatographic behavior, making purification challenging.
Formation of Regioisomers Solution: While the CuAAC reaction is highly regioselective for the 1,4-disubstituted product, trace amounts of the 1,5-isomer can sometimes form. Careful column chromatography is usually sufficient to separate these isomers. Rationale: The mechanism of the CuAAC reaction strongly favors the formation of the 1,4-regioisomer.[14]
Product is Water Soluble Solution: If the final amide product has high polarity and is water-soluble, extraction with an organic solvent may be inefficient. In such cases, consider lyophilization to remove water or use reverse-phase chromatography for purification. Rationale: The polarity of the final product will dictate the most appropriate work-up and purification strategy.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid

This two-step protocol involves the initial formation of the methyl ester followed by hydrolysis.

Step A: Methyl 1-methyl-1H-[1][2][3]triazole-4-carboxylate

  • To a solution of methyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water, add methyl azide (1.1 eq).

  • Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).[6]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step B: 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid

  • Dissolve the methyl 1-methyl-1H-[1][2][3]triazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Amide Bond Formation

This protocol utilizes HATU as the coupling agent.

  • To a solution of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature or heat as necessary until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Visualization of Key Processes

Troubleshooting Decision Tree for Low Amide Yield

AmideTroubleshooting Start Low Amide Yield CheckPurity Check Purity of Carboxylic Acid & Amine Start->CheckPurity CheckCouplingAgent Verify Activity & Stoichiometry of Coupling Agent Start->CheckCouplingAgent CheckConditions Review Reaction Conditions (Solvent, Temp, Time) Start->CheckConditions Anhydrous Ensure Anhydrous Conditions Start->Anhydrous PurifyStart Purify Starting Materials CheckPurity->PurifyStart Impure UseFreshAgent Use Fresh Coupling Agent & Increase Equivalents CheckCouplingAgent->UseFreshAgent Inactive/Insufficient OptimizeConditions Optimize Conditions (e.g., Increase Temp) CheckConditions->OptimizeConditions Suboptimal UseDrySolvent Use Dry Solvents & Inert Atmosphere Anhydrous->UseDrySolvent Moisture Present

Caption: Decision tree for troubleshooting low yield in amide formation.

VI. References

  • Westin, J. Synthesis of Amides. Organic Chemistry - Jack Westin. Available at: [Link]

  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Available at: [Link]

  • Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16829–16859. Available at: [Link]

  • Methyl 1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, S., & Zhang, S. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 749–757. Available at: [Link]

  • Converting Amines to Amides. Chemistry Steps. Available at: [Link]

  • Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. ACS Publications. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. Available at: [Link]

  • Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16829–16859. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]

  • One step synthesis of 1,2,3-triazole carboxylic acids. Google Patents. Available at:

  • de Oliveira, R. N., & da Silva, F. de C. (2016). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Revista Virtual de Química, 8(6), 1849–1873. Available at: [Link]

  • Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. National Center for Biotechnology Information. Available at: [Link]

  • Grimster, N. P., Zhang, L., & Fokin, V. V. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4908–4911. Available at: [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. Available at: [Link]

  • Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. Available at: [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Research Square. Available at: [Link]

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Defense Technical Information Center. Available at: [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents. Available at:

  • A Practical Flow Synthesis of 1,2,3-Triazoles. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Avigliano, M., et al. (2023). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Arkivoc, 2023(7), 202311966. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 1-methyl-1H-triazole-4-carboxylic acid amide

Technical Support Center: Navigating Solubility Challenges with 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide This technical support guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Navigating Solubility Challenges with 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide in aqueous media. This document provides in-depth troubleshooting strategies and foundational knowledge to empower you to overcome these common experimental hurdles. Our approach is rooted in established physicochemical principles and field-proven methodologies to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs): Understanding the Molecule

This section addresses fundamental questions about the inherent properties of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide that influence its aqueous solubility.

Question 1: What are the key structural features of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide that impact its aqueous solubility?

1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide possesses a unique combination of functional groups that create a nuanced solubility profile:

  • The Triazole Ring: The parent 1H-1,2,3-triazole is known to be very soluble in water[4][5][6][7]. The nitrogen atoms in the triazole ring can participate in hydrogen bonding with water molecules, contributing to its hydrophilicity.

  • The Carboxylic Acid Group: The carboxylic acid moiety is a critical determinant of pH-dependent solubility. At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate anion, which is significantly more water-soluble than the neutral form. Conversely, at a pH below its pKa, it will be in its less soluble, protonated state[8][9].

  • The Amide Group: Amides are generally considered to have low water solubility compared to their corresponding carboxylic acids and amines[10][11]. While the amide group can participate in hydrogen bonding, its overall contribution to aqueous solubility can be limited, especially if the rest of the molecule has significant hydrophobic character.

  • The Methyl Group: The N-methyl group adds a small degree of lipophilicity to the molecule.

The interplay of these groups dictates that the overall solubility will be highly dependent on the pH of the aqueous medium.

Question 2: What are the predicted pKa and logP values for 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide, and how do they inform solubility strategies?

  • pKa: The parent 1H-1,2,3-triazole has a pKa of 9.4 for the deprotonation of the ring N-H[4][12]. The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for many carboxylic acids. The presence of the electron-withdrawing triazole ring may slightly lower this pKa. The amide N-H is generally not considered acidic under normal aqueous conditions. The key ionizable group for manipulating solubility will be the carboxylic acid.

  • logP: The logP value is a measure of a compound's lipophilicity. A positive logP indicates a preference for a lipid (oily) environment, while a negative logP suggests a preference for an aqueous environment[7]. The calculated XLogP3 for a similar molecule, methyl 1H-1,2,3-triazole-4-carboxylate, is -0.2, suggesting a degree of hydrophilicity[13]. The presence of the amide in our target molecule might slightly increase the logP compared to the ester.

Recommendation: It is strongly advised that you experimentally determine the pKa and logP of your specific batch of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide to enable precise formulation development.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic, question-and-answer-based approach to resolving common solubility challenges.

Problem 1: My compound is not dissolving in neutral (pH 7.0-7.4) aqueous buffer (e.g., PBS). What should I do first?

This is a common starting point. The limited solubility in neutral buffer is likely due to the carboxylic acid group being in its less soluble protonated form.

Initial Troubleshooting Workflow

A Compound insoluble in neutral buffer B Investigate pH-dependent solubility A->B Hypothesis: Low pH protonates carboxylic acid C Prepare stock solution in organic solvent (e.g., DMSO, DMF, Ethanol) B->C D Titrate with dilute base (e.g., 0.1 M NaOH) while monitoring for dissolution C->D E Determine pH at which compound fully dissolves D->E F Prepare buffer at or above the determined solubilizing pH E->F G Compound dissolves F->G H Compound still not soluble F->H I Consider co-solvents or other formulation strategies H->I

Caption: Initial pH adjustment workflow.

Step-by-Step Protocol for pH Adjustment:

  • Prepare a concentrated stock solution: Dissolve a small, accurately weighed amount of your compound in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol.

  • Initial pH screening: In a series of vials, prepare your desired aqueous buffer at a range of pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).

  • Spike in the compound: Add a small aliquot of your concentrated stock solution to each buffer to achieve your target final concentration. Ensure the final concentration of the organic solvent is low (typically <1-2%) to minimize its effect on the experiment.

  • Observe and record: Visually inspect for precipitation. If the compound remains in solution at higher pH values, you have identified a suitable pH range for your experiments.

  • Confirm stability: Once a solubilizing pH is identified, it is crucial to assess the compound's stability at that pH over the duration of your experiment.

Causality: By increasing the pH, you are shifting the equilibrium of the carboxylic acid group towards its deprotonated, anionic form (carboxylate). This ionized form has significantly higher aqueous solubility due to its ability to form stronger ion-dipole interactions with water molecules. This principle is described by the Henderson-Hasselbalch equation.

Problem 2: Adjusting the pH is not an option for my experiment, or the required pH is too high and affects my assay. What are my next steps?

If pH modification is not feasible, the use of co-solvents or other formulation aids is the next logical step.

Co-Solvent and Formulation Strategy Decision Tree

A pH adjustment not feasible B Evaluate Co-solvents A->B C Screen common co-solvents: Ethanol, Propylene Glycol, PEG 400 B->C D Prepare stock in co-solvent and dilute into aqueous media C->D E Solubility achieved? D->E F Yes E->F G No E->G H Consider Surfactants or Cyclodextrins G->H I Screen non-ionic surfactants (e.g., Tween 20, Tween 80) H->I J Screen cyclodextrins (e.g., HP-β-CD) H->J K Optimize concentration of formulation aid I->K J->K

Caption: Co-solvent and formulation strategy workflow.

Co-Solvent Screening Protocol:

  • Select appropriate co-solvents: Choose co-solvents that are compatible with your experimental system. A starting list is provided in the table below.

  • Determine solubility in pure co-solvent: Find the solubility of your compound in 100% of each selected co-solvent.

  • Create co-solvent/water mixtures: Prepare a range of co-solvent concentrations in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Assess solubility: Determine the solubility of your compound in each mixture.

  • Validate compatibility: Ensure the final co-solvent concentration does not interfere with your assay or cause toxicity in a cellular model.

Table 1: Properties of Common Co-solvents

Co-solventDielectric Constant (approx.)Notes
Water80Highly polar
Ethanol25Miscible with water, can be used in many biological assays at low concentrations.
Propylene Glycol32Common vehicle for parenteral and oral formulations.
Polyethylene Glycol 400 (PEG 400)12.5Low toxicity, widely used in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO)47High solubilizing power, but can be toxic to cells at higher concentrations.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for less polar molecules to dissolve[9]. They can disrupt the hydrogen-bonding network of water, creating "pockets" that can accommodate the non-polar parts of the solute.

Problem 3: My compound appears to dissolve initially but then precipitates over time. What is happening?

This phenomenon often points to the formation of a supersaturated solution that is kinetically stable for a short period before crashing out of solution. This can also be an indication of compound instability.

Troubleshooting Precipitation:

  • Check for supersaturation: This is common when "crashing in" a compound from a concentrated organic stock. Try preparing the solution by adding the solid compound directly to the pre-warmed (if applicable) vehicle and allowing it to equilibrate with stirring for an extended period.

  • Assess compound stability: The precipitation could be a result of the compound degrading to a less soluble species. Use analytical techniques like HPLC to check the purity of the compound in solution over time.

  • Consider solid-state properties: The crystalline form (polymorph) of your solid material can significantly impact its solubility and dissolution rate[3]. If you have different batches of the compound, they may have different crystalline forms.

  • Particle Size Reduction: Smaller particles have a larger surface area-to-volume ratio, which can increase the dissolution rate[3]. Techniques like micronization or sonication of a suspension can be explored.

Advanced Strategies for Persistent Solubility Issues

For compounds that remain challenging to formulate, more advanced techniques may be necessary, particularly in a drug development context.

  • Solid Dispersions: The drug can be dispersed in a solid matrix, often a polymer, to create an amorphous solid dispersion. The amorphous form is typically more soluble than the crystalline form[2][14].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the drug and presenting a hydrophilic exterior to the aqueous environment[1][2].

  • Salt Formation: For ionizable compounds like this one, forming a salt with a suitable counter-ion can significantly improve solubility and dissolution rate[1][15].

These advanced methods often require specialized formulation expertise and equipment.

Conclusion

The aqueous solubility of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide is a manageable challenge when approached systematically. By understanding the interplay of its functional groups and methodically exploring pH adjustment, co-solvents, and other formulation strategies, researchers can achieve the desired concentrations for their experiments. Remember that each compound is unique, and some degree of empirical optimization will always be necessary.

References

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  • American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]

  • Varvaresou, A., Siatra-Papastaikoudi, T., Tsantili-Kakoulidou, A., Tiligada, E., & Vamvakides, A. (1999). A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. In Rational Molecular Design in Drug Research (pp. 211-214). Springer, Boston, MA.
  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

  • precisionFDA. (n.d.). 5-AMINO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE. Retrieved from [Link]

Sources

Troubleshooting

reducing regioselectivity errors in 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide formation

Technical Support Center: Synthesis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amides Welcome to the technical support center for the synthesis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amides. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amides

Welcome to the technical support center for the synthesis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthetic transformation. This document provides in-depth technical guidance, field-proven insights, and detailed protocols to address common challenges related to regioselectivity and amide coupling efficiency.

Introduction

The 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide scaffold is a valuable structural motif in medicinal chemistry and drug discovery. The precise control of regioselectivity during the synthesis of the triazole core and the subsequent efficient formation of the amide bond are critical for obtaining the desired product with high purity and yield. This guide will address the key challenges encountered in this process, offering logical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid and its amides?

A1: The primary challenge lies in controlling regioselectivity at two key stages: the formation of the triazole ring and the methylation of the nitrogen atom. The traditional Huisgen 1,3-dipolar cycloaddition of azides and alkynes can produce a mixture of 1,4- and 1,5-disubstituted triazole isomers.[3] Furthermore, direct methylation of a pre-formed 1H-[1][2][3]triazole-4-carboxylic acid can lead to a mixture of N1 and N2 methylated products.[4][5]

Q2: How can I ensure the exclusive formation of the 1,4-disubstituted triazole isomer?

A2: The most effective method to ensure the formation of the 1,4-disubstituted isomer is to employ the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][6][7] This reaction is highly regioselective for the 1,4-isomer and proceeds under mild conditions with high yields.[8][9]

Q3: What are the best practices for the amide coupling step to minimize side reactions?

A3: For the amide bond formation, the carboxylic acid needs to be activated.[1] The choice of coupling reagent is crucial to avoid side reactions like racemization and the formation of byproducts.[1] Common and effective coupling reagents include carbodiimides like DCC or DIC, often used with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[2][10] Phosphonium and aminium reagents like BOP and HATU are also excellent alternatives that can offer improved performance.[10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Presence of the 1,5-regioisomer of the triazole in the product mixture.
  • Root Cause: This issue typically arises when the triazole ring is formed under conditions that do not sufficiently favor the 1,4-isomer, such as the uncatalyzed Huisgen cycloaddition.[3]

  • Solution:

    • Employ a Copper(I) Catalyst: The use of a Cu(I) catalyst is paramount for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][6][11]

    • In-situ Generation of Cu(I): Cu(I) can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. This is a common and effective method.

    • Ligand Assistance: The use of ligands can stabilize the copper catalyst and enhance the reaction rate.

Problem 2: Formation of a mixture of N1 and N2-methylated triazoles.
  • Root Cause: Direct methylation of the 1H-[1][2][3]triazole-4-carboxylic acid can lead to a mixture of N1 and N2 isomers because both nitrogen atoms are nucleophilic.[4][5] The reaction conditions heavily influence the isomeric ratio.[5]

  • Solution:

    • Strategic Synthesis via CuAAC: The most reliable method to obtain the pure N1-methylated product is to start with methyl azide and an alkyne bearing the carboxylic acid (or a precursor). The CuAAC reaction will then directly and regioselectively form the desired 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid.[12]

    • Optimization of Alkylation Conditions: If direct methylation is unavoidable, a systematic optimization of the base, solvent, and temperature is necessary. N1 alkylation is often favored under kinetic control (lower temperatures), while N2 alkylation is thermodynamically favored.[4]

Problem 3: Low yield or incomplete conversion during the amide coupling step.
  • Root Cause: This can be due to inefficient activation of the carboxylic acid, steric hindrance, or the use of an inappropriate coupling reagent for the specific substrates.[1]

  • Solution:

    • Choice of Coupling Reagent: Screen a variety of coupling reagents. For sterically hindered amines or acids, more reactive reagents like HATU or COMU may be necessary.[13]

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. The order of addition of reagents can also be critical; typically, the carboxylic acid is activated first before the addition of the amine.

    • Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. In some cases, gentle heating may be required to drive the reaction to completion.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid via CuAAC

This protocol ensures the formation of the desired N1-methylated 1,4-disubstituted triazole.

Materials:

  • Propiolic acid

  • Methyl azide (handle with extreme care, preferably use a solution)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (1M)

Procedure:

  • In a round-bottom flask, dissolve propiolic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add a solution of methyl azide (1.1 eq) in a suitable solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Amide Formation using HATU as a Coupling Reagent

This protocol is a reliable method for the formation of the amide bond.

Materials:

  • 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Data Summary

Table 1: Comparison of Triazole Synthesis Methods

MethodRegioselectivity (1,4- vs 1,5-)Reaction ConditionsKey AdvantagesKey Disadvantages
Huisgen Cycloaddition (uncatalyzed) Poor, often a mixture[3]High temperatureSimple setupLack of regioselectivity
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Excellent for 1,4-isomer[3][6]Mild, room temperatureHigh regioselectivity, high yieldRequires a copper catalyst

Table 2: Common Amide Coupling Reagents

Coupling ReagentAdditive (if any)Key FeaturesPotential Side Reactions
DCC/DIC HOBtCost-effective, widely used[1][10]Formation of insoluble urea byproduct (DCC), potential for racemization[1]
HATU NoneHigh reactivity, low racemizationHigher cost
BOP NoneEffective, minimal racemizationForms carcinogenic HMPA byproduct[10]

Visual Diagrams

Regioselectivity_in_Triazole_Formation cluster_uncatalyzed Uncatalyzed Huisgen Cycloaddition cluster_catalyzed Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Alkyne_uncat Azide + Terminal Alkyne Mixture Mixture of 1,4- and 1,5-isomers Azide + Alkyne_uncat->Mixture High Temp. Azide + Alkyne_cat Azide + Terminal Alkyne 1,4-isomer 1,4-disubstituted triazole (Desired Product) Azide + Alkyne_cat->1,4-isomer Cu(I) catalyst Room Temp.

Caption: Comparison of uncatalyzed and Cu(I)-catalyzed triazole synthesis.

Amide_Coupling_Troubleshooting Start Low Amide Yield Check_Activation Is Carboxylic Acid Activation Efficient? Start->Check_Activation Check_Sterics Are Substrates Sterically Hindered? Check_Activation->Check_Sterics Yes Solution_Reagent Screen More Reactive Coupling Reagents (e.g., HATU) Check_Activation->Solution_Reagent No Check_Conditions Are Reaction Conditions Optimal? Check_Sterics->Check_Conditions No Check_Sterics->Solution_Reagent Yes Solution_Conditions Ensure Anhydrous Conditions, Optimize Temperature and Time Check_Conditions->Solution_Conditions No Solution_Order Pre-activate Acid before Amine Addition Check_Conditions->Solution_Order No

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Kumar, R., et al. (2017). Regioselective synthesis and antimicrobial evaluation of some thioether–amide linked 1,4-disubstituted 1,2,3-triazoles. Journal of the Serbian Chemical Society, 82(1), 1-14.
  • de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(suppl 2).
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Li, Y., et al. (2021). Regioselective N1- and N2-heterocycloalkylation of N1-sulfonyl-1,2,3-triazoles. Organic Chemistry Frontiers, 8(20), 5736-5742.
  • Domingo, L. R., et al. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(21), 17160-17171.
  • Gao, C., & Li, X. (2014). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Retrieved from [Link]

  • Kumar, R., et al. (2017). Regioselective synthesis, characterization and antimicrobial evaluation of amide-ether linked 1,4-disubstituted 1,2,3-triazoles. Journal of the Serbian Chemical Society, 82(10), 1131-1144.
  • Thomas, J., et al. (2021). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 26(11), 3362.
  • ResearchGate. (2025, August 30). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2016). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Heterocyclic Chemistry, 53(5), 1563-1568.
  • ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • ACS Publications. (2018, February 21). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Retrieved from [Link]

  • PubMed. (2014, April 15). On the regioselectivity of the mononuclear copper-catalyzed cycloaddition of azide and alkynes (CuAAC). A quantum chemical topological study. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) Between Sulfonyl Azides and Normal Alkynes or Propynoates. Retrieved from [Link]

  • ChemRxiv. (n.d.). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Retrieved from [Link]

  • Google Patents. (n.d.). US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids.
  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • European Journal of Chemistry. (2021, March 31). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Retrieved from [Link]

  • SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]

  • Figshare. (2011, February 18). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 1-Methyl-1H-[1,2,3]triazole-4-carboxylic acid amide

Welcome to the Technical Support Center for the chromatographic analysis of 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide . As a highly polar, nitrogen-rich small molecule, this analyte presents specific method dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide .

As a highly polar, nitrogen-rich small molecule, this analyte presents specific method development challenges. Its structure features a triazole ring and a primary carboxamide group. This combination of hydrogen-bond donors/acceptors and basic nitrogen atoms causes two primary issues in standard High-Performance Liquid Chromatography (HPLC):

  • Poor Retention: The molecule's high hydrophilicity results in minimal retention on traditional C18 reversed-phase columns, often causing it to elute in the void volume.

  • Peak Tailing: The triazole nitrogens and amide oxygens undergo secondary interactions with unreacted, acidic silanol groups (Si-OH) on silica stationary phases.

This guide provides self-validating protocols, mechanistic troubleshooting FAQs, and method development workflows to help you achieve robust, reproducible separations.

Section 1: Method Development Workflow

To establish a self-validating system, researchers must abandon standard C18 approaches and choose between Hydrophilic Interaction Liquid Chromatography (HILIC) and an Aqueous-Compatible Reversed-Phase (AQ-RP) approach.

HPLC_Workflow Start Analyte: 1-methyl-1H-[1,2,3]triazole- 4-carboxylic acid amide LogP Select Mode Based On High Polarity Start->LogP HILIC HILIC Mode (Amide or Zwitterionic) LogP->HILIC Primary Choice RP Aqueous RP Mode (Polar-Embedded C18) LogP->RP Alternative BufferHILIC Mobile Phase: 70-95% ACN, 10-20mM NH4-Formate HILIC->BufferHILIC BufferRP Mobile Phase: 0-5% Organic, pH < 3.0 (TFA/Phosphate) RP->BufferRP Evaluate Evaluate Retention (k' > 2) & Peak Symmetry BufferHILIC->Evaluate BufferRP->Evaluate Tailing Peak Tailing Observed? Evaluate->Tailing FixTailing Increase Buffer Conc. Use Type-B Silica Tailing->FixTailing Yes (As > 1.5) Validate Finalize & Validate Method Tailing->Validate No (As 1.0 - 1.2) FixTailing->Evaluate

Decision matrix for selecting HILIC vs. Aqueous Reversed-Phase for polar triazole carboxamides.

Section 2: Step-by-Step Experimental Protocols
Protocol A: HILIC Method (Recommended for Maximum Retention & MS Compatibility)

Causality: HILIC uses a water-rich hydration layer adsorbed onto a polar stationary phase. The highly polar triazole carboxamide partitions into this aqueous layer, providing strong retention when the bulk mobile phase is organic-rich ()[1]. Ammonium formate acts as a volatile buffer to control the ionization state of both the analyte and the stationary phase, suppressing unwanted electrostatic interactions ()[2].

Step-by-Step Procedure:

  • Column Selection: Install a HILIC Amide or Zwitterionic (ZIC-HILIC) column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Equilibration (Critical Step): Flush the column with 90% B / 10% A for at least 50 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC to establish the stationary aqueous layer.

  • Gradient/Isocratic Setup: Program an isocratic hold at 85% B for 5 minutes. If a gradient is required for complex mixtures, run from 95% B to 60% B over 10 minutes. Never drop below 60% organic in HILIC.

  • Sample Diluent: Dissolve the sample in an organic-rich diluent (e.g., 75% Acetonitrile / 25% Water) to prevent peak distortion caused by solvent mismatch.

  • Detection: Set UV detection to 210–220 nm or use ESI-MS in positive ion mode.

Protocol B: Aqueous Reversed-Phase (AQ-RP) Method

Causality: Standard C18 phases undergo "phase collapse" (ligand matting) in 100% aqueous conditions, resulting in total loss of retention. Polar-embedded or AQ-type columns resist this collapse, allowing for the <5% organic mobile phases required to retain this hydrophilic molecule via hydrophobic interactions.

Step-by-Step Procedure:

  • Column Selection: Install an AQ-C18 or Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid in Water (pH ~2.0).

    • Mobile Phase B: Methanol or Acetonitrile.

  • Isocratic Setup: Run at 100% Mobile Phase A or 98% A / 2% B. The low pH fully protonates the residual silanols on the silica surface, neutralizing their negative charge and eliminating secondary interactions with the basic triazole ()[3].

  • Injection: Inject 5–10 µL. Ensure the sample is dissolved in a 100% aqueous diluent.

Section 3: Quantitative Data & Parameter Comparison

The following table summarizes the causal relationship between chromatographic parameters and the resulting peak metrics for 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide.

Parameter / ConditionHILIC Amide ColumnStandard C18 ColumnAQ-C18 (Polar Embedded)Causality / Mechanism
Initial Organic % 85–90% Acetonitrile5% Acetonitrile0–2% AcetonitrileHILIC requires high organic to drive partitioning; RP requires high aqueous for polar retention.
Retention Factor (k') 4.50.2 (Elutes in void)2.1Standard C18 lacks polar retention mechanisms and suffers phase collapse in highly aqueous conditions.
Buffer Requirement 10–20 mM Formate0.1% TFA0.1% TFA or PhosphateBuffers in HILIC maintain the hydration layer and control ionic interactions[2].
Peak Asymmetry (As) 1.05 (Excellent)> 2.0 (Severe Tailing)1.20 (Acceptable)HILIC avoids silanol interactions. C18 suffers from triazole-silanol cation exchange[3].
Section 4: Troubleshooting FAQs

Q1: My analyte is eluting in the void volume (t0) on a standard C18 column. How can I increase retention? A: 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide is highly polar. In reversed-phase, you must use highly aqueous mobile phases (0–5% organic). However, standard C18 columns undergo ligand collapse under these conditions. Solution: Switch to a polar-embedded C18 (AQ) column designed for 100% aqueous mobile phases. Alternatively, switch to a HILIC method, which is specifically designed to retain polar compounds using organic-rich mobile phases.

Q2: I am observing severe peak tailing (Asymmetry > 1.8). What is the mechanistic cause and how do I fix it? A: Peak tailing for polar, nitrogen-rich compounds like triazoles is often caused by secondary interactions with unreacted silanol groups on the silica stationary phase. At mid-pH, ionized silanols (Si-O⁻) cause severe cation-exchange tailing. Even if the triazole is weakly basic, strong hydrogen-bonding and dipole interactions with free silanols or trace metals in the silica matrix disrupt ideal Gaussian peak shapes ()[4]. Solution:

  • Lower the pH: Adjust the mobile phase pH to ≤ 3.0. This protonates the silanols (pKa ~4.5), neutralizing them and shutting down the cation-exchange mechanism.

  • Increase Buffer Concentration: If using HILIC, increase the ammonium formate concentration to 20 mM to outcompete the analyte for interaction sites.

  • Upgrade Silica: Ensure you are using a modern, high-purity "Type-B" silica column with thorough end-capping, which has significantly fewer active silanols than older Type-A silica[4].

Q3: The retention time in my HILIC method is drifting later with every injection. Is the column degrading? A: No, this is a classic sign of incomplete column equilibration. HILIC columns require the formation of a stable water-rich hydration layer on the stationary phase surface. Solution: Flush the column with your starting mobile phase for at least 50–80 column volumes before the first injection. Additionally, ensure your sample diluent closely matches the starting mobile phase (e.g., high organic). Injecting a highly aqueous sample into a HILIC system disrupts the hydration layer and causes retention time instability.

Q4: Can I use an ion-pairing reagent like Hexanesulfonic acid to increase retention on my C18 column? A: While ion-pairing reagents can increase the retention of basic compounds on RP columns, they are strongly discouraged if you plan to use Mass Spectrometry (LC-MS). They cause severe ion suppression and permanently contaminate the MS source. HILIC is the preferred, MS-compatible alternative for polar retention.

Q5: Can I use a high-pH mobile phase (e.g., pH 10 ammonia) to analyze this compound? A: It is not recommended. While high pH can suppress silanol ionization on hybrid silica columns, 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide contains a primary carboxamide group. Prolonged exposure to high pH, especially at elevated column temperatures (>40°C), can induce base-catalyzed hydrolysis of the amide into the corresponding carboxylic acid, leading to degradation peaks during analysis. Stick to acidic or neutral pH buffers.

References
  • Title: HPLC Diagnostic Skills II – Tailing Peaks Source: LCGC International (Chromatography Online) URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide vs standard amide bioisosteres

Title: 1-Methyl-1H-[1,2,3]triazole-4-carboxylic Acid Amide vs. Standard Amide Bioisosteres: A Comprehensive Evaluation Guide Introduction: The Amide Bond Liability Amide bonds are ubiquitous in medicinal chemistry, compr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 1-Methyl-1H-[1,2,3]triazole-4-carboxylic Acid Amide vs. Standard Amide Bioisosteres: A Comprehensive Evaluation Guide

Introduction: The Amide Bond Liability

Amide bonds are ubiquitous in medicinal chemistry, comprising approximately 40% of all bioactive compounds[1]. Their planar geometry and dual hydrogen-bond donor/acceptor (HBD/HBA) capabilities are critical for target engagement[2]. However, amides are notoriously susceptible to enzymatic hydrolysis by in vivo proteases and amidases, leading to poor pharmacokinetic profiles[3].

Bioisosteric replacement is the definitive strategy to overcome these liabilities[3]. Among the available non-classical bioisosteres, the 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide scaffold has emerged as a premier structural motif. This fragment acts as a highly rigid, metabolically stable dipeptide surrogate: the 1,4-disubstituted triazole core perfectly mimics a trans-amide bond[3], while the 4-carboxamide retains critical H-bonding vectors[4]. This guide objectively compares this triazole scaffold against standard amide bioisosteres, providing actionable experimental methodologies and field-proven insights.

Part 1: Structural & Physicochemical Causality

Selecting an amide bioisostere requires balancing geometry, electronics, and metabolic stability. The structural causality behind the efficacy of the 1-methyl-1H-[1,2,3]triazole-4-carboxamide scaffold lies in its unique electronic distribution.

  • Trans-Amide Mimicry (The Triazole Core): The 1,4-disubstituted 1,2,3-triazole is an exact geometric mimic of the trans-amide bond[3]. While the distance between the N1 and C4 substituents (5.0–5.1 Å) is slightly longer than a standard amide (3.8–3.9 Å), its dipole moment (~5 Debye) closely aligns with the native amide (~4 Debye)[3]. Because the aromatic heterocycle lacks an electrophilic carbonyl carbon, it is completely impervious to nucleophilic attack by amidases[5].

  • Pharmacophore Retention (The 4-Carboxamide): Replacing an entire amide network with a simple heterocycle often results in the loss of critical HBD interactions. The 4-carboxamide group restores this HBD/HBA network, allowing the scaffold to mimic extended peptide sequences without the associated hydrolytic liabilities[4].

Comparison with Standard Bioisosteres:

  • 1,3,4-Oxadiazoles / 1,2,4-Oxadiazoles: These heterocycles provide excellent planarity and act as strong hydrogen bond acceptors[3]. However, they completely lack hydrogen bond donor capabilities[1]. Furthermore, experimental data in Trypanosoma cruzi optimization programs demonstrated that oxadiazole bioisosteres exhibited significantly lower metabolic stability in mouse liver microsomes compared to their triazole-4-carboxamide counterparts[4].

  • Trifluoroethylamines: The strongly electron-withdrawing CF3 group reduces the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH while retaining HBD properties[1]. However, this motif introduces significant rotational flexibility and lipophilicity, failing to mimic the rigid planarity of the triazole[6].

  • Tetrazoles: While excellent bioisosteres for carboxylic acids or cis-amides (when 1,5-disubstituted)[3], unsubstituted tetrazoles are highly acidic, limiting their utility as neutral trans-amide mimics.

Part 2: Quantitative Performance Comparison

The following table summarizes the physicochemical and experimental metabolic stability data comparing native amides, the triazole-4-carboxamide scaffold, and standard bioisosteres.

Structural MotifGeometry MimicDipole MomentHBD / HBA CapacityMLM Metabolic Stability (1h Incubation)
Native Secondary Amide Trans / Cis~4.0 DYes / YesLow (11% remaining)[7]
1,2,3-Triazole-4-carboxamide Trans (Rigid)~5.0 DYes / YesHigh (35% remaining)[7]
1,3,4-Oxadiazole Trans (Rigid)~3.0 - 4.0 DNo / YesLow to Moderate [4]
Trifluoroethylamine Flexible~2.5 DYes / NoModerate [1]

Part 3: Self-Validating Experimental Methodologies

Protocol 1: Regioselective Synthesis via CuAAC (Click Chemistry)

To synthesize 1-methyl-1H-[1,2,3]triazole-4-carboxamides, Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the gold standard.

  • Causality: Thermal uncatalyzed cycloaddition yields a mixture of 1,4- and 1,5-isomers. Because the 1,5-isomer mimics a cis-amide, it would disrupt the intended trans trajectory[3]. Cu(I) coordinates with the terminal alkyne to exclusively force the 1,4-disubstituted geometry.

Step-by-Step Workflow:

  • Dissolve propiolamide (1.0 eq) and methyl azide (1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • Add CuSO4·5H2O (0.05 eq) and sodium ascorbate (0.1 eq).

    • Self-Validation Check: The solution must transition from blue (Cu2+) to pale yellow/colorless. If the blue color persists, the ascorbate has oxidized, Cu(I) has not formed, and the reaction will fail or lose regioselectivity.

  • Stir at room temperature for 12 hours.

  • Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

Protocol 2: In Vitro Metabolic Stability (Mouse Liver Microsomes - MLM)
  • Causality: Triazoles resist CYP450-mediated oxidation better than standard amides[7]. To empirically validate this, an MLM assay must be conducted using an obligate electron donor (NADPH) to trigger phase I metabolism.

Step-by-Step Workflow:

  • Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL mouse liver microsomes.

  • Self-Validating Control: Run a parallel incubation with Verapamil (a known high-clearance drug). If Verapamil is not depleted by >80% at 60 minutes, the microsomes are inactive or the buffer is compromised; the assay data must be rejected.

  • Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration). Without NADPH, CYP450 enzymes cannot perform oxidative cleavage.

  • Aliquot 50 µL at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an analytical internal standard.

  • Centrifuge at 14,000 rpm for 10 min to precipitate proteins, and analyze the supernatant via LC-MS/MS.

Part 4: Visualizations

G Start Amide Bond Liability Identified Q1 Require H-Bond Donor? Start->Q1 Triazole 1,2,3-Triazole (Trans Mimic, HBA/HBD) Q1->Triazole Yes, rigid geometry Oxadiazole 1,3,4-Oxadiazole (HBA only, Rigid) Q1->Oxadiazole No, HBA only Trifluoro Trifluoroethylamine (Reduced Basicity, HBD) Q1->Trifluoro Yes, flexible geometry

Decision tree for selecting amide bioisosteres based on physicochemical requirements.

G Step1 Prepare MLM + Test Compound Step2 Add NADPH Regenerator Step1->Step2 Step3 Incubate at 37°C (0-60 min) Step2->Step3 Step4 Quench with Cold MeCN Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Self-validating workflow for Mouse Liver Microsome (MLM) metabolic stability assay.

References

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics ACS Pharmacology & Translational Science[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Journal of Medicinal Chemistry (NIH PMC)[Link]

  • Bioisosteres that influence metabolism Hypha Discovery Blogs[Link]

  • 1.6: Drug Modifications to Improve Stability Chemistry LibreTexts[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes ACS Publications[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Drug Hunter[Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi Journal of Medicinal Chemistry (ACS)[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Click Chemistry: Benchmarking 1-methyl-1H-triazole-4-carboxylic acid amide

A Senior Application Scientist's Guide to Click Chemistry: Benchmarking 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide For fellow researchers, scientists, and drug development professionals, the selection of a bio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Click Chemistry: Benchmarking 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide

For fellow researchers, scientists, and drug development professionals, the selection of a bioconjugation strategy is a critical decision that reverberates through the entire research and development pipeline. The elegance and efficiency of click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized how we construct complex molecular architectures. At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forges a stable and biocompatible 1,2,3-triazole linkage.[1]

This guide provides an in-depth technical comparison of a specific CuAAC product, 1-methyl-1H-[2][3][4]triazole-4-carboxylic acid amide , against prominent alternatives in the click chemistry landscape. Our objective is to furnish you with the necessary data and insights to make an informed decision for your specific application, be it in drug discovery, diagnostics, or materials science.

The Central Player: 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide

The 1-methyl-1H-[2][3][4]triazole-4-carboxylic acid amide is a quintessential product of the CuAAC reaction, formed by the cycloaddition of methyl-propiolamide and an azide in the presence of a copper(I) catalyst. The resulting 1,4-disubstituted triazole is not merely a linker; its amide functionality provides a valuable handle for further chemical modifications, while the triazole core itself can participate in hydrogen bonding and dipole-dipole interactions, potentially influencing the biological activity of the final conjugate.[1]

The Contenders: A New Wave of Click Chemistry Reagents

While CuAAC remains a cornerstone of bioconjugation, concerns over the potential cytotoxicity of the copper catalyst have spurred the development of copper-free alternatives.[2][5] This has led to the rise of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that leverages the inherent ring strain of cyclooctynes to react with azides without the need for a metal catalyst.[4][6] For the purpose of this guide, we will benchmark our target molecule against two of the most prominent SPAAC reagents:

  • Dibenzocyclooctyne (DBCO): A highly reactive cyclooctyne known for its fast reaction kinetics.[7][8]

  • Bicyclo[6.1.0]nonyne (BCN): A more compact and often more stable cyclooctyne, offering a different balance of reactivity and stability.[7][9]

Performance Benchmarking: A Data-Driven Comparison

The selection of a click chemistry reagent is a multi-faceted decision, balancing the need for rapid reaction kinetics with the demands of biocompatibility and stability. The following table summarizes the key performance indicators for our target molecule and its SPAAC alternatives.

Feature1-methyl-1H-[2][3][4]triazole-4-carboxylic acid amide (via CuAAC)DBCO-Azide Conjugate (via SPAAC)BCN-Azide Conjugate (via SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹ (typical for CuAAC)[10]~1.0 M⁻¹s⁻¹[7]~0.004 - 0.3 M⁻¹s⁻¹[3]
Biocompatibility Limited in living systems due to copper cytotoxicity.[2]High; widely used for in vivo applications.[5][8]High; considered highly biocompatible.[9]
Stability of Linkage Exceptionally stable to hydrolysis, enzymatic degradation, and redox conditions.[11]Stable triazole linkage.[8]Stable triazole linkage.
Reagent Stability Azides and terminal alkynes are generally stable.DBCO can be less stable in the presence of thiols.[7]BCN is generally more stable than DBCO in reducing environments.[3]
Byproducts Minimal byproducts.No significant byproducts.No significant byproducts.

Expert Insights: The data clearly illustrates the fundamental trade-off in click chemistry. The CuAAC reaction, which produces our target molecule, boasts significantly faster kinetics, often by several orders of magnitude, when compared to SPAAC.[12] This can be a critical advantage in applications where reaction time is a limiting factor. However, the requirement for a copper catalyst is a significant drawback for in vivo studies or applications involving sensitive biological systems, where the cytotoxicity of copper is a major concern.[2][8]

In contrast, the SPAAC reagents, DBCO and BCN, offer superior biocompatibility, making them the preferred choice for live-cell imaging and in vivo drug delivery.[5][13] Between the two, DBCO generally offers faster reaction rates, while BCN provides enhanced stability, particularly in reducing environments, and its smaller size may reduce steric hindrance in certain applications.[3][7]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure scientific integrity, the protocols provided below are designed to be self-validating, allowing for the direct comparison of these click chemistry reagents in your own laboratory setting.

Protocol 1: Synthesis of 1-methyl-1H-[1][2][3]triazole-4-carboxylic acid amide via CuAAC

This protocol describes a general procedure for the synthesis of the target molecule.

Materials:

  • Methyl-propiolamide

  • Azide of interest (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the azide (1.0 mmol) and methyl-propiolamide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-methyl-1H-[2][3][4]triazole-4-carboxylic acid amide.

cluster_0 Reactant Preparation cluster_1 Catalyst System Azide Azide Reaction_Mixture Reaction_Mixture Azide->Reaction_Mixture Alkyne Alkyne Alkyne->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture CuSO4 CuSO4 CuSO4->Reaction_Mixture NaAscorbate NaAscorbate NaAscorbate->Reaction_Mixture Purification Purification Reaction_Mixture->Purification Work-up Final_Product Final_Product Purification->Final_Product Chromatography Prepare_Stocks Prepare Stock Solutions (Reactants, Standard) Initiate_Reaction Initiate Reaction in NMR Tube Prepare_Stocks->Initiate_Reaction Acquire_Spectra Acquire 1H NMR Spectra (Time Course) Initiate_Reaction->Acquire_Spectra Process_Data Process Spectra (Integration) Acquire_Spectra->Process_Data Plot_and_Fit Plot Concentration vs. Time & Fit to Rate Law Process_Data->Plot_and_Fit Determine_k2 Determine Second-Order Rate Constant (k2) Plot_and_Fit->Determine_k2 Start Start In_Vivo In Vivo or Live Cell Application? Start->In_Vivo CuAAC Consider CuAAC: 1-methyl-1H-[1,2,3]triazole- 4-carboxylic acid amide In_Vivo->CuAAC No SPAAC Consider SPAAC In_Vivo->SPAAC Yes Kinetics_Critical Are Rapid Kinetics Critical? SPAAC->Kinetics_Critical DBCO Consider DBCO Kinetics_Critical->DBCO Yes Stability_Critical Is Stability in Reducing Environment Critical? Kinetics_Critical->Stability_Critical No Stability_Critical->DBCO No BCN Consider BCN Stability_Critical->BCN Yes

Caption: Click Chemistry Selection Flowchart.

Conclusion

The 1,2,3-triazole linkage forged by click chemistry is a powerful and versatile tool in the modern life scientist's arsenal. While the CuAAC reaction, which produces molecules like 1-methyl-1H-tr[2][3][4]iazole-4-carboxylic acid amide, offers unparalleled reaction speed, the advent of copper-free SPAAC reagents such as DBCO and BCN has opened up new frontiers in live-cell and in vivo applications.

This guide has provided a data-driven comparison of these technologies, along with the experimental frameworks necessary to validate their performance in your own hands. By carefully considering the interplay between reaction kinetics, biocompatibility, and stability, you can confidently select the optimal click chemistry strategy to propel your research forward.

References

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (n.d.). Retrieved March 18, 2026, from [Link]

  • Exploring Copper-Free Click Chemistry Applications in Biomedical Research. (2024, May 17). Retrieved March 18, 2026, from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024, May 22). Retrieved March 18, 2026, from [Link]

  • Cytotoxicity of Ac 4 ManNAz and dibenzyl cyclooctyne (DBCO). (A)... - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - ResearchGate. (2025, November 12). Retrieved March 18, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Comparing Azide Bioorthogonal Reactions | PDF | Chemistry - Scribd. (2025, August 12). Retrieved March 18, 2026, from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Bioorthogonal chemistry - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties - Frontiers. (2019, March 25). Retrieved March 18, 2026, from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. (2008, August 13). Retrieved March 18, 2026, from [Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry. (2021, July 28). Retrieved March 18, 2026, from [Link]

  • µ-Acetylide and µ-alkenylidene ligands in “click” triazole syntheses - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - Beilstein Journals. (2013, December 2). Retrieved March 18, 2026, from [Link]

  • Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution - Scientific Research Publishing. (n.d.). Retrieved March 18, 2026, from [Link]

  • Atroposelective interrupted CuAAC reaction using cyclic diaryliodoniums - PMC. (2026, January 24). Retrieved March 18, 2026, from [Link]

  • (PDF) 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - ResearchGate. (2025, October 16). Retrieved March 18, 2026, from [Link]

  • Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. (2025, July 17). Retrieved March 18, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Click Chemistry reagents from Jena Bioscience - Bio-Connect.nl. (n.d.). Retrieved March 18, 2026, from [Link]

  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed. (2021, August 18). Retrieved March 18, 2026, from [Link]

  • Recent Fascinating Aspects of the CuAAC Click Reaction | Request PDF - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Bioconjugation Protocols. (2013, November 27). Retrieved March 18, 2026, from [Link]

  • Bioorthogonal chemistry: strategies and recent development - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides - ChemRxiv. (n.d.). Retrieved March 18, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved March 18, 2026, from [Link]

  • Discovery of new 1,4-disubstituted 1,2,3-triazoles: in silico ADME profiling, molecular docking and biological evaluation studies - PubMed. (2022, January 20). Retrieved March 18, 2026, from [Link]

  • A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). Retrieved March 18, 2026, from [Link]

  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (n.d.). Retrieved March 18, 2026, from [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - Utrecht University - UU Research Portal. (2011, August 16). Retrieved March 18, 2026, from [Link]

  • Copper-Free Click Chemistry Enables High-Fidelity Engineering of Mitochondria-Targeted Brain-Derived Exosomes - bioRxiv. (2025, November 19). Retrieved March 18, 2026, from [Link]

  • Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. (2019, August 16). Retrieved March 18, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a checklist of regulatory requirements, but as a system of mechanistic causalities. When working with 1-methyl-1H-[1,2,3]triazole...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a checklist of regulatory requirements, but as a system of mechanistic causalities. When working with 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide , we are dealing with a specialized nitrogen-rich heterocycle. Understanding its molecular architecture is the key to designing a self-validating safety and disposal protocol that protects both laboratory personnel and the environment.

Below is the comprehensive, field-proven guide for the operational handling and terminal disposal of this compound.

Physicochemical Profile & Hazard Causality

The core logistical challenge of handling 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide lies in its high nitrogen-to-carbon ratio. At approximately 44.4% nitrogen by mass, this compound belongs to the broader class of nitrogen-rich heterocycles[1]. While the carboxamide moiety provides excellent thermodynamic stability compared to more volatile nitro- or azido-triazoles, the dense nitrogen core strictly dictates our disposal strategy: combustion will inevitably generate toxic nitrogen oxides (NOx).

Furthermore, the compound presents acute contact hazards. It is classified under GHS as a skin and eye irritant, and a specific target organ toxicant (STOT SE 3) via inhalation[2].

Quantitative Data Summary

PropertyValueOperational Implication & Causality
Chemical Name 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amideStandardize nomenclature on all waste logs to prevent mixing with incompatible reagents.
Molecular Formula C₄H₆N₄OHigh nitrogen-to-carbon ratio dictates specialized incineration.
Molecular Weight 126.12 g/mol Used for precise molar calculations during reaction quenching.
Nitrogen Content ~44.4% by massCritical: Requires NOx scrubbing during terminal incineration[1].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict barrier PPE and engineering controls (fume hood)[2].
Disposal Requirement High-Temp IncinerationMust not be disposed of in municipal drains due to aquatic persistence[3].

Standard Operating Procedure: Handling & Manipulation

Every protocol must act as a self-validating system. By engineering the workspace correctly, we eliminate human error at the source.

Step-by-Step Methodology:

  • Environmental Isolation: Conduct all transfers and weighing within a certified Class II biological safety cabinet or chemical fume hood.

    • Causality: Prevents the aerosolization of irritating particulates, mitigating the STOT SE 3 inhalation hazard[2].

    • Validation: Verify the active flow-meter alarm reads a minimum face velocity of 100 fpm before opening the container.

  • Barrier Protection: Don 4-mil nitrile gloves, wrap-around safety goggles, and a flame-resistant lab coat.

  • Mechanical Manipulation: Use grounded, anti-static spatulas.

    • Causality: While this specific amide is highly stable, nitrogen-rich heterocycles as a class can theoretically be sensitive to electrostatic discharge[1].

    • Validation: Grounding straps provide continuous dissipation of static charge, ensuring the physical transfer is inherently safe.

Comprehensive Waste Disposal Protocol

The disposal of triazole derivatives requires rigorous segregation. Never pour triazole solutions down the sink, as they exhibit environmental persistence and can disrupt wastewater treatment biomes[3].

Step-by-Step Methodology:

  • Waste Segregation: Isolate triazole waste from strong oxidizers, heavy metals, and halogenated solvents.

    • Causality: Triazoles can form sensitive, potentially energetic complexes with transition metals.

    • Validation: Using dedicated, color-coded waste bins prevents accidental admixture and provides a visual checkpoint for technicians.

  • Primary Containment: Place solid waste (powders, contaminated weigh boats) into high-density polyethylene (HDPE) containers. Do not use metal drums directly.

  • Regulatory Labeling: Affix labels explicitly reading: "Hazardous Waste: Nitrogen-Rich Heterocycle (1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide)" alongside GHS irritant pictograms.

  • Terminal Destruction Routing: Dispatch the waste to a licensed environmental processing facility.

    • Causality: You must explicitly request high-temperature incineration equipped with an afterburner and a flue gas scrubber[4]. This is non-negotiable, as the 44.4% nitrogen backbone will decompose into toxic NOx gases upon combustion.

    • Validation: Request a Certificate of Destruction (CoD) specifying that a scrubber was utilized to close your laboratory's compliance loop.

Emergency Spill Response

In the event of a localized spill, rapid and methodical containment is required to prevent aerosolization.

Step-by-Step Methodology:

  • Aerosol Suppression: Immediately dampen the spilled powder with water or a benign, compatible solvent (e.g., isopropanol)[5].

    • Causality: Dry sweeping generates inhalable dust, immediately triggering the STOT SE 3 respiratory hazard. Dampening neutralizes this vector.

  • Mechanical Collection: Use a non-sparking scoop to transfer the dampened mass into an HDPE hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a standard laboratory detergent solution, collecting all rinsate as hazardous aqueous waste.

    • Validation: A final wipe-down with a pH-neutral indicator swab ensures no chemical residues remain on the benchtop.

Waste Management Workflow

WasteDisposal Start 1-methyl-1H-[1,2,3]triazole-4-carboxamide Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Unreacted/Spill Liquid Liquid Waste (Organic Solvents) State->Liquid Reaction Mixture PackageSolid Seal in compatible HDPE container Solid->PackageSolid PackageLiquid Transfer to non-halogenated solvent waste jug Liquid->PackageLiquid Label Label as Hazardous: Nitrogen-Rich Heterocycle PackageSolid->Label PackageLiquid->Label Incinerate High-Temp Incineration (with NOx Scrubber) Label->Incinerate

Workflow for the segregation, packaging, and disposal of nitrogen-rich triazole waste.

References

  • Synquest Labs. "SAFETY DATA SHEET: 3-Nitro-1H-1,2,4-triazole." Synquest Labs. 4

  • Carl Roth. "Safety Data Sheet: 1,2,4-Triazole." Carl Roth. 3

  • Santa Cruz Biotechnology. "3,5-Diamino-1,2,4-triazole SDS." Santa Cruz Biotechnology. 5

  • ECHEMI. "1H-1,2,3-Triazole SDS." ECHEMI. 2

  • Klapötke, T. M. "NITROGEN-RICH ENERGETIC MATERIALS BASED ON 1,2,4-TRIAZOLE DERIVATIVES." Elektronische Hochschulschriften der LMU München.1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide
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Reactant of Route 2
1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide
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